molecular formula C15H17NO B1369985 N-methyl-3-(phenoxymethyl)benzylamine CAS No. 910037-24-0

N-methyl-3-(phenoxymethyl)benzylamine

Cat. No.: B1369985
CAS No.: 910037-24-0
M. Wt: 227.3 g/mol
InChI Key: SJJAAVHTAVKEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(phenoxymethyl)benzylamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-6-5-7-14(10-13)12-17-15-8-3-2-4-9-15/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJAAVHTAVKEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594668
Record name N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-24-0
Record name N-Methyl-3-(phenoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of N-methyl-3-(phenoxymethyl)benzylamine. Due to the limited availability of data for this specific molecule in public literature, this guide also incorporates information on closely related substituted 3-(phenoxymethyl)benzylamines to provide a broader context for its potential characteristics and applications.

Chemical Properties

This compound is an organic compound featuring a benzylamine core structure with a methyl group on the nitrogen atom and a phenoxymethyl substituent at the meta-position of the benzene ring.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compoundNotes
Molecular Formula C₁₅H₁₇NO[1][2]
Molecular Weight 227.30 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not availableLikely a liquid or low-melting solid at room temperature based on similar structures.

Synthesis and Characterization

A general method for the synthesis of substituted 3-(phenoxymethyl)benzylamines has been described, which can be adapted for the preparation of this compound.[3] The synthesis typically involves a two-step process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of substituted 3-(phenoxymethyl)benzylamines.[3]

Step 1: Synthesis of 1-(bromomethyl)-3-(phenoxymethyl)benzene

  • To a solution of 3-(phenoxymethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane), add one equivalent of phosphorus tribromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-(phenoxymethyl)benzene.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 1-(bromomethyl)-3-(phenoxymethyl)benzene in a suitable solvent (e.g., tetrahydrofuran).

  • Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Characterization

Characterization of the final product would typically involve the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination 3-(phenoxymethyl)benzyl alcohol 3-(phenoxymethyl)benzyl alcohol Reaction1 Bromination 3-(phenoxymethyl)benzyl alcohol->Reaction1 PBr3 PBr3 PBr3->Reaction1 1-(bromomethyl)-3-(phenoxymethyl)benzene 1-(bromomethyl)-3-(phenoxymethyl)benzene Reaction1->1-(bromomethyl)-3-(phenoxymethyl)benzene Reaction2 N-Alkylation 1-(bromomethyl)-3-(phenoxymethyl)benzene->Reaction2 1-(bromomethyl)-3-(phenoxymethyl)benzene->Reaction2 Methylamine Methylamine Methylamine->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanism of Action

Substituted 3-(phenoxymethyl)benzylamines have been identified as inhibitors of melanin production, suggesting their potential use in skin lightening applications.[3] The primary mechanism for this activity is likely the inhibition of tyrosinase, the key enzyme in melanogenesis.

Signaling Pathway: Hypothesized Tyrosinase Inhibition

The following diagram illustrates the general pathway of melanogenesis and the proposed point of intervention for this compound.

G Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of melanogenesis by targeting tyrosinase.

Conclusion

This compound belongs to a class of compounds with demonstrated biological activity related to the inhibition of melanin production. While specific physicochemical data for this exact molecule is scarce, the provided synthetic route and hypothesized mechanism of action offer a solid foundation for further research and development. Future studies should focus on the detailed characterization of this compound, quantification of its tyrosinase inhibitory activity, and assessment of its safety and efficacy in relevant models.

References

An In-depth Technical Guide on the Physicochemical Characteristics of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-(phenoxymethyl)benzylamine is a secondary amine belonging to the substituted benzylamine class of organic compounds. Its structure, featuring a benzylamine backbone with a methyl group on the nitrogen and a phenoxymethyl substituent at the meta position of the benzene ring, suggests potential applications as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction conditions and formulation to potential biological interactions and ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the available and predicted data for this compound.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource/Method
IUPAC Name N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine---
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Melting Point Data not available---
Boiling Point Data not available---
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents.General principles for substituted benzylamines
pKa (basic) ~9.5 (Predicted)
logP ~3.0 (Predicted)

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • A preliminary determination can be performed with a rapid heating rate to estimate the approximate melting range.

    • For an accurate measurement, the sample is heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Thermodynamic Solubility):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid or base. For an amine, it refers to the pKa of its conjugate acid.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases at equilibrium.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a research compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis synthesis Synthesis of N-methyl-3- (phenoxymethyl)benzylamine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity Analysis purification->hplc melting_point Melting Point Determination solubility Solubility Assessment pka pKa Measurement logp logP Determination hplc->melting_point hplc->solubility hplc->pka hplc->logp classification_diagram cluster_properties Predicted Properties cluster_classification Classification compound This compound pka_node pKa ≈ 9.5 compound->pka_node logp_node logP ≈ 3.0 compound->logp_node base_class Basic Compound pka_node->base_class (pKa > 7) lipophilicity_class Lipophilic Compound logp_node->lipophilicity_class (logP > 0)

N-methyl-3-(phenoxymethyl)benzylamine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides available chemical identification information for N-methyl-3-(phenoxymethyl)benzylamine. Extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound have not yielded significant results in the public domain. This suggests that this compound may be a novel compound or one that has not been extensively studied. The following sections provide the confirmed chemical identifiers, a general overview of synthetic approaches for related compounds, and a hypothetical synthetic workflow.

Chemical Identification

The compound this compound is identified by the following nomenclature and registry number.

IdentifierValue
Common Name This compound
IUPAC Name N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine
CAS Number 910037-24-0
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol

Synthesis and Methodology of Related Compounds

General Experimental Protocol for Reductive Amination:

This process typically involves two main steps which can often be performed in a one-pot synthesis:

  • Imine Formation: A substituted benzaldehyde is reacted with a primary amine (in this case, methylamine) to form an intermediate imine (a Schiff base). This reaction is often carried out in a suitable solvent like methanol or ethanol.[3][4]

  • Reduction: The resulting imine is then reduced to the corresponding secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[3][4]

The selection of the starting materials, solvent, reducing agent, and reaction conditions (temperature, pH) can be optimized to achieve high yields and purity of the desired N-substituted benzylamine.[5][6]

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible synthetic route for a substituted N-methylbenzylamine, based on the principles of reductive amination.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Substituted_Benzaldehyde 3-(phenoxymethyl)benzaldehyde Imine_Formation Step 1: Imine Formation (Solvent, e.g., Methanol) Substituted_Benzaldehyde->Imine_Formation Methylamine Methylamine (CH3NH2) Methylamine->Imine_Formation Reduction Step 2: Reduction (Reducing Agent, e.g., NaBH4) Imine_Formation->Reduction Final_Product This compound Reduction->Final_Product

References

An In-depth Technical Guide to the Solubility of N-methyl-3-(phenoxymethyl)benzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-3-(phenoxymethyl)benzylamine, a key intermediate in various synthetic pathways. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of analogous secondary amines and benzylamine derivatives to provide a robust qualitative assessment. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a plausible synthetic route for the compound.

Core Concepts of Amine Solubility

The solubility of amines is governed by their molecular structure, particularly the presence of the nitrogen atom with its lone pair of electrons, and the nature of the hydrocarbon substituents.[1][2][3] Generally, amines are soluble in organic solvents, a characteristic attributed to the principle of "like dissolves like".[1] The large organic structure of this compound, with its benzyl and phenoxymethyl groups, suggests a high affinity for non-polar and moderately polar organic solvents.

Lower molecular weight amines exhibit some solubility in water due to their ability to form hydrogen bonds.[4][5] However, as the size of the hydrophobic alkyl or aryl groups increases, water solubility decreases significantly.[4][5] Given its substantial hydrocarbon framework, this compound is expected to have very limited solubility in water.

Qualitative Solubility Profile

Based on the general principles of amine solubility, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the amine, and the absence of acidic protons prevents unwanted reactions.
Polar Protic Methanol, EthanolSolubleThe lone pair on the nitrogen of the amine can accept a hydrogen bond from the solvent's hydroxyl group.
Non-Polar Toluene, HexaneSolubleThe large, non-polar phenoxymethyl and benzyl groups of the molecule will interact favorably with non-polar solvents through van der Waals forces.[1]
Chlorinated DichloromethaneSolubleThese solvents are effective at dissolving a wide range of organic compounds, including amines with significant hydrocarbon character.
Ethers Diethyl EtherSolubleEthers are good solvents for many organic compounds and are generally compatible with amines.[4]

Experimental Protocols for Solubility Determination

A precise determination of solubility requires experimental measurement. The following protocols outline standard laboratory methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • High-purity organic solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent in a volumetric flask.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Synthesis Pathway of this compound

A common and efficient method for the synthesis of secondary amines like this compound is through reductive amination.[6][7][8] This process involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

A plausible synthetic route for this compound involves the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 3-(phenoxymethyl)benzaldehyde 3-(phenoxymethyl)benzaldehyde Reductive Amination Reductive Amination 3-(phenoxymethyl)benzaldehyde->Reductive Amination Methylamine Methylamine Methylamine->Reductive Amination This compound This compound Reductive Amination->this compound Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reductive Amination

Caption: Proposed synthesis of this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Sample Preparation Sample Preparation Qualitative Test Qualitative Test Sample Preparation->Qualitative Test Solvent Selection Solvent Selection Solvent Selection->Qualitative Test Visual Inspection Visual Inspection Qualitative Test->Visual Inspection Shake-Flask Method Shake-Flask Method Visual Inspection->Shake-Flask Method If quantitative data is needed Equilibration Equilibration Shake-Flask Method->Equilibration Sample Analysis (HPLC) Sample Analysis (HPLC) Equilibration->Sample Analysis (HPLC) Data Calculation Data Calculation Sample Analysis (HPLC)->Data Calculation

Caption: Workflow for solubility determination of the target compound.

References

Technical Guide: Physicochemical Properties of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of N-methyl-3-(phenoxymethyl)benzylamine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also includes information on structurally related molecules to provide a comparative context.

Core Physicochemical Data

Quantitative data on the physical properties of this compound is not extensively documented in publicly available literature. However, predicted and calculated values are available from some chemical suppliers and databases.

PropertyValueSource
Boiling Point 344.5°C at 760 mmHgCalculated[1]
Melting Point Data not availableN/A

For the purpose of comparison, the experimental physical properties of structurally similar compounds are presented below.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
N-Methyl-3-methylbenzylamine39180-84-2-30207
N-Benzylmethylamine103-67-3-24184-189

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not available in the cited literature, standardized methodologies are routinely employed for such characterizations.

Melting Point Determination (General Protocol)

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (General Protocol)

The boiling point of a liquid can be determined using distillation or a micro-method such as the Siwoloboff method.

Methodology (Distillation):

  • Apparatus Setup: The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound's physical properties.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility Assessment Structure_Verification->Solubility Data_Analysis Data Analysis and Comparison Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis Report Technical Report Generation Data_Analysis->Report

References

The Pivotal Role of the Phenoxymethyl Group in Benzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a phenoxymethyl moiety into benzylamine scaffolds has emerged as a significant strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of these derivatives. This technical guide provides an in-depth analysis of the role of the phenoxymethyl group, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Contributions of the Phenoxymethyl Group

The phenoxymethyl group, with its inherent structural and electronic properties, imparts several key advantages to benzylamine derivatives:

  • Lipophilicity and Membrane Permeability: The aromatic nature of the phenoxy group generally increases the lipophilicity of the parent molecule. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets. Quantitative structure-activity relationship (QSAR) studies on related benzylamine derivatives have demonstrated a correlation between lipophilicity (expressed as log P) and biological activity, such as antimicrobial effects.[1]

  • Molecular Scaffolding and Target Interaction: The phenoxymethyl linker provides a defined spatial orientation for the benzylamine core and any further substitutions. This rigidifies the molecular conformation to some extent, which can lead to more specific and higher-affinity interactions with biological targets.

  • Metabolic Stability: The ether linkage in the phenoxymethyl group is generally more resistant to metabolic degradation compared to more labile functional groups. This can lead to an extended plasma half-life and improved bioavailability of the drug candidate.

  • Modulation of Electronic Properties: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, potentially influencing interactions with target proteins. Furthermore, substituents on the phenyl ring of the phenoxymethyl group can modulate the electronic environment of the entire molecule, impacting its binding affinity and reactivity.

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes quantitative data from various studies on benzylamine derivatives, highlighting the impact of the phenoxymethyl group and related substitutions on biological activity.

Compound IDStructureBiological Target/ActivityIC50/EC50/MICReference
Series 1: Anti-Mycobacterium Tuberculosis Activity
1a3-Ethoxy-2-hydroxy-N-benzylbenzylamineMycobacterium tuberculosis H37Rv25 µM[2]
1b3-Ethoxy-2-hydroxy-N-(4-fluorobenzyl)benzylamineMycobacterium tuberculosis H37Rv22 µM[2]
1c5-Bromo-3-ethoxy-2-hydroxy-N-benzylbenzylamineMycobacterium tuberculosis H37Rv>50 µM[2]
Series 2: Antimicrobial Activity
2a5β-cholanyl-24-benzylamineGram-positive bacteriaMIC correlated with log P[1]

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of phenoxymethyl benzylamine derivatives, as cited in the literature.

Synthesis Protocol: Reductive Amination

A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination.[2]

Materials:

  • Substituted benzaldehyde (e.g., 3-phenoxymethylbenzaldehyde) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.05 eq)

  • Reducing agent (e.g., sodium borohydride, NaBH₄) (2.0 eq)

  • Solvent (e.g., methanol, ethanol)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzaldehyde and the primary amine in the chosen solvent.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 18 hours) to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent to the reaction mixture.

  • Continue stirring at room temperature for a further period (e.g., 4 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Biological Assay Protocol: Anti-Mycobacterial Activity (Microplate Alamar Blue Assay)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Visually assess the color change (blue to pink indicates bacterial growth). The MIC is defined as the lowest concentration of the compound that prevents a color change.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections relevant to the study of phenoxymethyl benzylamine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Phenoxy-benzaldehyde, Amine) reaction Reductive Amination start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization screening Primary Screening (e.g., MIC determination) characterization->screening dose_response Dose-Response Studies screening->dose_response sar_analysis SAR Analysis dose_response->sar_analysis sar_analysis->start Lead Optimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of phenoxymethyl benzylamine derivatives.

sar_logic parent Benzylamine Core activity Biological Activity parent->activity phenoxymethyl Phenoxymethyl Group phenoxymethyl->activity Modulates Lipophilicity & Conformation substituents Substituents (R) substituents->activity Fine-tunes Potency & Selectivity

Caption: A logical diagram illustrating the key structural components influencing the biological activity of phenoxymethyl benzylamine derivatives.

Putative Signaling Pathway Modulation

While specific signaling pathways for many phenoxymethyl benzylamine derivatives are still under investigation, their reported anti-inflammatory and anti-proliferative activities suggest potential interactions with key cellular signaling cascades. For instance, some benzylamine derivatives have been shown to modulate the NF-κB pathway, a central regulator of inflammation and cell survival.

nfkb_pathway lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degradates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression Induces derivative Phenoxymethyl Benzylamine Derivative derivative->ikk Inhibits (putative)

Caption: A putative signaling pathway illustrating the potential inhibitory effect of a phenoxymethyl benzylamine derivative on the NF-κB signaling cascade.

Conclusion

The phenoxymethyl group serves as a powerful and versatile component in the design of novel benzylamine derivatives. Its ability to modulate key physicochemical properties and provide a stable scaffold for further functionalization makes it a valuable tool for medicinal chemists. The data and protocols presented in this guide offer a foundation for the rational design and development of next-generation therapeutic agents based on the benzylamine framework. Further elucidation of the specific signaling pathways modulated by these compounds will undoubtedly open new avenues for their application in treating a wide range of diseases.

References

Technical Guide: Physicochemical Characterization of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Parameters: Lipophilicity and pKa

Understanding the lipophilicity and ionization constant (pKa) of a compound is fundamental in drug discovery and development. These parameters significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.

  • Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes.

  • pKa: The acid dissociation constant (pKa) indicates the strength of an acid or base. For a drug molecule, the pKa determines the degree of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Quantitative Data Summary

No experimental LogP or pKa values for N-methyl-3-(phenoxymethyl)benzylamine were found in the reviewed literature. However, predicted values for the structurally similar compound, N-methylbenzylamine, are presented below for illustrative purposes. The addition of a phenoxymethyl group is expected to increase the lipophilicity of this compound compared to N-methylbenzylamine.

Table 1: Predicted Physicochemical Properties of N-methylbenzylamine

PropertyPredicted ValueSource
pKa (Strongest Basic) 9.7ChemAxon
LogP 1.28 - 1.53ALOGPS, ChemAxon
Water Solubility 4.49 g/LALOGPS

Experimental Protocols for Physicochemical Characterization

To obtain accurate lipophilicity and pKa values for this compound, the following established experimental protocols are recommended.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD). It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours, followed by separation.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a separation funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

    • Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_solutions Prepare Pre-saturated n-Octanol and PBS mix Mix Stock Solution with n-Octanol/PBS prep_solutions->mix prep_stock Prepare Compound Stock Solution prep_stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate quantify_oct Quantify Concentration in n-Octanol separate->quantify_oct quantify_aq Quantify Concentration in Aqueous Phase separate->quantify_aq calc_logp Calculate LogP quantify_oct->calc_logp quantify_aq->calc_logp

Shake-Flask Method for LogP Determination
Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Methodology:

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).

    • Maintain a constant ionic strength in the solution using a salt solution like 0.15 M KCl.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • For a basic compound like this compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the titration curve. Mathematically, this is the point where the first derivative of the curve is at its maximum, or the second derivative is zero. At half the equivalence volume, the pH is equal to the pKa.

    • Perform multiple titrations to ensure reproducibility.

experimental_workflow_pka cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result calibrate Calibrate pH Meter titrate Titrate with Standard Acid/Base calibrate->titrate prepare_sample Prepare Compound Solution prepare_sample->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_inflection Determine Inflection Point plot_curve->find_inflection determine_pka Calculate pKa find_inflection->determine_pka

Potentiometric Titration for pKa Determination

Conclusion

The lipophilicity and pKa of this compound are critical parameters for its development as a potential therapeutic agent. While experimental data is not currently available, this guide provides the established, robust methodologies for their determination. The shake-flask method for LogP and potentiometric titration for pKa are reliable techniques that will yield the precise data necessary to inform drug design and optimization efforts. The provided predicted data for a related compound offers a preliminary estimation, but experimental validation is essential for accurate characterization.

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Substituted benzylamines represent a versatile and highly significant scaffold in medicinal chemistry and drug development. This chemical class, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, serves as a foundational structure for a wide array of biologically active molecules. The amenability of both the aromatic ring and the amine group to substitution allows for fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile. This modulation directly influences the compound's interaction with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth overview of the key biological activities of substituted benzylamines, focusing on their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in the field.

Enzyme Inhibition Activity

Substituted benzylamines are prominent inhibitors of several key enzyme classes, playing crucial roles in the regulation of neurotransmission, steroidogenesis, and the pathogenesis of neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[1] MAO-B inhibitors are particularly relevant for the treatment of Parkinson's and Alzheimer's diseases.[1][2] Benzylamine itself is a known substrate for MAO-B.[1] Structural modifications have led to the development of potent and selective inhibitors.

Compound IDR-Group on Benzylamine CoreTargetIC50 (µM)Reference
4i N-(1,3,4-thiadiazol-2-yl)benzenesulfonamidehMAO-B0.041[1]
4t N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamidehMAO-B0.065[1]
BB-4h (Lead Compound)hMAO-BSignificant[1]

This protocol is adapted from commercially available kits and common literature procedures.[3][4]

  • Reagent Preparation:

    • Prepare MAO-B Assay Buffer at room temperature.

    • Reconstitute the MAO-B enzyme in the assay buffer to create a stock solution. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., by adding 2 µL of stock to 8 µL of buffer).

    • Reconstitute a high-sensitivity probe and MAO-B substrate according to manufacturer specifications.

    • Dissolve test compounds (substituted benzylamines) in a suitable solvent (e.g., DMSO) to create 10x concentrated stock solutions.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the 10x test compound, a known inhibitor control (e.g., Selegiline), or assay buffer (for enzyme control wells) to the appropriate wells.

    • Prepare the MAO-B Enzyme Solution: For each well, mix 49 µL of MAO-B Assay Buffer with 1 µL of the diluted MAO-B enzyme.

    • Add 50 µL of the MAO-B Enzyme Solution to each well.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare the MAO-B Substrate Solution: For each well, mix assay buffer, MAO-B substrate, developer, and probe as per the kit's instructions.

    • Add 40 µL of the Substrate Solution to each well to initiate the reaction.

    • Measure the fluorescence kinetically for 10-40 minutes at 37°C using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC50 value.

Workflow for a fluorometric MAO-B inhibition assay.
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is an enzyme primarily found in the testes that catalyzes the conversion of androstenedione to testosterone.[5][6] It is a key target for the development of therapeutics for prostate cancer.[5][7] Substituted aryl benzylamines have been identified as potent and selective inhibitors of this enzyme.[5][7]

Compound IDStructure DescriptionIC50 (nM)Reference
29 N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide76[5][7]
30 N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide74[5][7]
26 Racemic C-allyl derivative of lead compound 1520[5][7]
32 S-(+)-enantiomer of compound 26370[5][7]
1 N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Lead Compound)900[6]

This protocol is based on methods using HEK293 cells engineered to express 17β-HSD3.[8][9]

  • Cell Culture and Microsome Preparation:

    • Culture HEK293 cells stably transfected with human 17β-HSD3.

    • Harvest cells and prepare microsomal fractions by differential centrifugation.

    • Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay. Adjust the concentration to a standardized value (e.g., 4 mg/mL).

  • Enzymatic Reaction:

    • Prepare reaction tubes containing assay buffer (e.g., Tween-20 in PBS), 0.2 mM NADPH, and the test compound at various concentrations (dissolved in DMSO, final concentration ≤0.5%).

    • Initiate the reaction by adding the substrate, androstenedione (e.g., 0.2 µM), which includes a radiolabeled tracer like [3H]androstenedione.

    • Add the microsomal preparation to the tubes.

    • Incubate the reaction at 37°C for a predetermined time that ensures linear reaction kinetics.

  • Product Separation and Quantification:

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

    • Extract the steroids from the aqueous phase using the organic solvent.

    • Evaporate the organic solvent and resuspend the residue in a suitable mobile phase.

    • Separate the substrate (androstenedione) from the product (testosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter or radio-HPLC detector.

  • Data Analysis:

    • Calculate the percent inhibition of testosterone formation at each inhibitor concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. Some substituted benzylamine derivatives have been designed as multi-target agents with AChE inhibitory activity.[10]

Compound IDStructure DescriptionTargetIC50 (µM)Reference
12 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dioneeeAChE3.33[10]
1 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dioneeeAChE> 50[10]
5 2-(3-((4-methoxybenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dioneeqBuChE1.83[10]

eeAChE: eel acetylcholinesterase; eqBuChE: equine serum butyrylcholinesterase

This protocol is a widely used spectrophotometric method.[7][11][12]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in the buffer.

    • Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a 14 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Dissolve test compounds in a suitable solvent (e.g., ethanol or DMSO) to make stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the test compound solution at various concentrations.

      • 10 µL of the AChE enzyme solution.

    • Include control wells containing the vehicle solvent instead of the test compound.

    • Incubate the plate for 10 minutes at 25°C.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings over several minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

β-Secretase (BACE-1) Inhibition

BACE-1 is a primary therapeutic target for Alzheimer's disease as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β plaques.[10]

Compound IDStructure DescriptionTarget% Inhibition @ ConcentrationReference
12 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dionehBACE-143.7% @ 50 µM[10]

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) for sensitive detection of enzyme activity.[6][10][13]

  • Reagent Preparation:

    • Prepare BACE-1 Assay Buffer.

    • Prepare a 3x stock solution of the BACE-1 FRET substrate (a peptide with a fluorophore and a quencher) in the assay buffer. Protect from light.

    • Prepare a 3x stock solution of recombinant human BACE-1 enzyme in the assay buffer. Keep on ice.

    • Prepare 3x stock solutions of test compounds in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 3x test compound solution or buffer (for controls) to the appropriate wells.

    • Add 10 µL of the 3x BACE-1 Substrate solution to all wells and mix gently.

    • Initiate the reaction by adding 10 µL of the 3x BACE-1 Enzyme solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • (Optional for endpoint reading) Add 10 µL of BACE-1 Stop Solution.

    • Read the fluorescence on a plate reader using an appropriate excitation/emission wavelength pair (e.g., Ex: 545 nm, Em: 585 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.

    • Determine the IC50 value from the dose-response curve.

Receptor Modulation Activity

Benzylamine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters, making them valuable for CNS drug discovery.

Serotonin 5-HT2A/2C Receptor Agonism

N-benzyl substitution on phenethylamine psychedelics can dramatically increase binding affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors.[11] This has significant implications for the development of novel therapeutics for psychiatric disorders.

Compound ID4-substituentN-benzyl substituentTargetEC50 (nM)Emax (%)Reference
1b H2-hydroxy5-HT2A0.07488[11]
6b Br2-hydroxy5-HT2A0.17100[11]
6b Br2-hydroxy5-HT2C1586[11]
6d Br2,3-methylenedioxy5-HT2A0.4493[11]
6d Br2,3-methylenedioxy5-HT2C1.179[11]

This assay measures the functional consequence of Gq-coupled receptor activation, such as the 5-HT2A receptor.[11][14]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., tsA or HEK293 cells) in appropriate media.

    • Transiently transfect the cells with the cDNA encoding the human 5-HT2A or 5-HT2C receptor.

  • Cell Labeling and Treatment:

    • 24 hours post-transfection, seed the cells into 96-well plates.

    • 24 hours later, replace the medium with inositol-free medium containing [³H]myo-inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.

    • Wash the cells with a buffer (e.g., HBSS) containing LiCl (10 mM). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IP metabolites.

    • Add test compounds (substituted benzylamines) at various concentrations and incubate for 30-60 minutes at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Stop the reaction by aspirating the medium and adding ice-cold formic acid.

    • Incubate on ice for 30 minutes to extract the inositol phosphates.

    • Neutralize the formic acid with a suitable buffer.

    • Separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Elute the [³H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to the response of a reference full agonist (e.g., serotonin).

    • Plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand ligand receptor receptor protein protein effector effector second_messenger second_messenger response response Agonist Substituted Benzylamine HTR2A 5-HT2A Receptor Agonist->HTR2A Binds Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellResponse Cellular Response PKC->CellResponse Phosphorylates Targets

Canonical 5-HT2A receptor Gq signaling pathway.

Antimicrobial Activity

The structural diversity of substituted benzylamines also extends to antimicrobial applications, with derivatives showing efficacy against both fungi and mycobacteria.

Antifungal Activity

Derivatives of benzylamine antimycotics have been developed with potent activity, particularly against Candida albicans. The structure-activity relationship is highly dependent on the spacing and nature of aryl groups within the molecule.[3]

Compound IDDescriptionTarget OrganismMIC (µg/mL)Reference
7f 4-benzylbenzylamine derivativeCandida albicansPotent[3]
12a 7-benzo[b]thienyl analogue of 7fCandida albicansPotent[3]

(Specific MIC values were not provided in the abstract, but compounds were noted as being among the most potent identified)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[15][16]

  • Reagent and Media Preparation:

    • Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS buffer.

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare a standardized inoculum of the Candida species (e.g., C. albicans) adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI medium.

  • Assay Procedure (96-well plate format):

    • Dispense 100 µL of RPMI medium into each well of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the test compounds directly in the plate to achieve a range of final concentrations.

    • Add 100 µL of the standardized yeast inoculum to each well.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at 600 nm.

    • The MIC is defined as the lowest concentration of the compound that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free growth control.

Antimycobacterial Activity

Substituted benzylamines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15]

Compound IDDescriptionTarget OrganismMIC90 (µM)Reference
Series 2e-k 3-ethoxy-2-hydroxy-N-(substituted phenyl)benzylamineM. tuberculosis H37Rv20.04 - >125[15]

This is a common colorimetric method for determining the MIC of compounds against M. tuberculosis.[1][17]

  • Reagent and Media Preparation:

    • Use Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.

    • Culture M. tuberculosis H37Rv strain and prepare a standardized inoculum (e.g., McFarland standard 1), then dilute to the final required concentration.

    • Prepare a sterile solution of resazurin dye.

  • Assay Procedure (96-well plate format):

    • Dispense 100 µL of 7H9 broth into each well of a sterile 96-well plate.

    • Perform serial dilutions of the test compounds in the plate.

    • Add 100 µL of the mycobacterial inoculum to each well. Include growth and sterility controls.

    • Seal the plate (e.g., with parafilm) and incubate at 37°C for 7-14 days.

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24 hours.

  • MIC Determination:

    • Assess the wells for a color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

    • The MIC is defined as the lowest drug concentration in a well that remains blue (i.e., where bacterial growth is inhibited).

Antimicrobial_Assay cluster_readout Readout Method reagent reagent step step result result start Start prep_plate Prepare 96-well plate with culture medium start->prep_plate serial_dilute Perform serial dilution of test compounds prep_plate->serial_dilute add_inoculum Add standardized microbial inoculum serial_dilute->add_inoculum incubate Incubate plate (35-37°C, 24h-14d) add_inoculum->incubate visual_read Visual Inspection or OD Measurement incubate->visual_read For Fungi add_dye Add Viability Dye (e.g., Resazurin) incubate->add_dye For Mycobacteria determine_mic Determine MIC visual_read->determine_mic dye_read Read Color Change add_dye->dye_read dye_read->determine_mic end End determine_mic->end

Generalized workflow for microdilution-based antimicrobial assays.

Synthesis Methodologies

The majority of substituted benzylamines are synthesized via reductive amination, a robust and versatile method in organic chemistry.

Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For N-substituted benzylamines, a substituted benzaldehyde is typically reacted with a primary amine, or benzaldehyde is reacted with a substituted primary amine.

This is a common, two-step, one-pot procedure.[5][18]

  • Imine Formation:

    • Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath (0°C).

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions. This step is exothermic and generates hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-12 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).

    • If the product is basic, adjust the pH to be alkaline (pH > 10) with NaOH to ensure the product is in its free base form.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or crystallization to yield the pure substituted benzylamine.

Reductive_Amination cluster_reactants Reactants reagent reagent step step intermediate intermediate product product Aldehyde Substituted Benzaldehyde Mix Mix in Solvent (e.g., MeOH) Aldehyde->Mix Amine Primary Amine Amine->Mix Imine Imine Intermediate Mix->Imine Step 1: Imine Formation Reduce Add NaBH₄ (0°C -> RT) Imine->Reduce Step 2: Reduction Workup Aqueous Workup & Extraction Reduce->Workup Purify Purification (Chromatography) Workup->Purify Final_Product Pure Substituted Benzylamine Purify->Final_Product

General workflow for the synthesis of substituted benzylamines via reductive amination.

Conclusion

The substituted benzylamine scaffold is a cornerstone of modern drug discovery, demonstrating a remarkable range of biological activities. From potent and selective enzyme inhibitors targeting neurodegenerative and oncological pathways to finely-tuned receptor modulators for CNS disorders and novel antimicrobial agents, the versatility of this chemical class is evident. The structure-activity relationships are often highly sensitive to the nature and position of substituents, offering a rich field for further optimization. The well-established synthetic routes, particularly reductive amination, provide a reliable platform for generating diverse chemical libraries. This guide serves as a foundational resource, providing the necessary data, protocols, and workflows to empower researchers to explore and exploit the vast therapeutic potential of substituted benzylamines.

References

Methodological & Application

Synthesis of N-methyl-3-(phenoxymethyl)benzylamine from 3-(phenoxymethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-3-(phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine, followed by reduction with sodium borohydride.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, 3-(phenoxymethyl)benzaldehyde reacts with methylamine to form an intermediate imine. This imine is then reduced in situ by sodium borohydride to yield the final product, this compound.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reagents cluster_products Product benzaldehyde 3-(phenoxymethyl)benzaldehyde imine Schiff Base (Imine) benzaldehyde->imine + Methylamine - H2O methylamine Methylamine (CH3NH2) methylamine->imine product This compound imine->product + NaBH4 (Reduction) nabh4 Sodium Borohydride (NaBH4) nabh4->imine

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the reductive amination of substituted benzaldehydes.

Materials:

  • 3-(phenoxymethyl)benzaldehyde

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol.

    • To the stirred solution, add methylamine (1.5 - 2.0 eq). If using methylamine hydrochloride, an equivalent amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding water to decompose the excess sodium borohydride.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for this synthesis.

ParameterValue
Reactants
3-(phenoxymethyl)benzaldehyde1.0 eq
Methylamine1.5 - 2.0 eq
Sodium Borohydride1.5 - 2.0 eq
Reaction Conditions
SolventMethanol
Imine Formation TemperatureRoom Temperature
Reduction Temperature0 °C to Room Temperature
Reaction Time3 - 6 hours (total)
Product Information
Product NameThis compound
CAS Number910037-24-0[1][2]
Molecular FormulaC₁₅H₁₇NO[1][2]
Molecular Weight227.30 g/mol [1][2]
Typical Yield70-90% (literature for analogous reactions)[3][4][5]
Purification MethodSilica Gel Column Chromatography

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G start Start dissolve Dissolve 3-(phenoxymethyl)benzaldehyde in Methanol start->dissolve add_amine Add Methylamine dissolve->add_amine stir_imine Stir at RT (1-2h) (Imine Formation) add_amine->stir_imine cool Cool to 0°C stir_imine->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir_reduction Stir at RT (2-4h) (Reduction) add_nabh4->stir_reduction quench Quench with Water stir_reduction->quench concentrate Remove Methanol (Rotary Evaporation) quench->concentrate extract Extract with DCM/EtOAc concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling methylamine and during the addition of sodium borohydride.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • Organic solvents are flammable and should be handled away from ignition sources.

Characterization Data of an Analogous Compound: N-methylbenzylamine

¹H NMR (CDCl₃):

  • δ ~7.2-7.4 ppm (m, 5H, Ar-H)

  • δ ~3.7 ppm (s, 2H, Ar-CH₂)

  • δ ~2.4 ppm (s, 3H, N-CH₃)

  • δ ~1.5 ppm (s, 1H, N-H)

¹³C NMR (CDCl₃):

  • δ ~140 ppm (Ar-C)

  • δ ~128.5 ppm (Ar-CH)

  • δ ~128.2 ppm (Ar-CH)

  • δ ~127.0 ppm (Ar-CH)

  • δ ~56.5 ppm (Ar-CH₂)

  • δ ~36.0 ppm (N-CH₃)

Mass Spectrometry (EI):

  • m/z 121 (M⁺), 91 (base peak, [C₇H₇]⁺), 44, 77.[6]

For the target molecule, this compound, one would expect additional signals in the NMR spectra corresponding to the phenoxymethyl group, including aromatic protons and a characteristic benzylic ether CH₂ signal around δ 5.0 ppm. The mass spectrum would show a molecular ion peak at m/z 227.

References

Application Notes and Protocols for the Synthesis of N-methyl-3-(phenoxymethyl)benzylamine using Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-(phenoxymethyl)benzylamine is a secondary amine that can serve as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure combines a benzylamine core with a phenoxymethyl substituent, offering a scaffold for further chemical modifications. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine, utilizing sodium cyanoborohydride as the reducing agent.

Chemical Properties
PropertyValue
Chemical Name This compound
CAS Number 910037-24-0[][2]
Molecular Formula C₁₅H₁₇NO[][2]
Molecular Weight 227.30 g/mol [][2]
IUPAC Name N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine[]
SMILES CNCC1=CC(=CC=C1)COC2=CC=CC=C2[]

Experimental Protocols

Reaction Principle: Reductive Amination

The synthesis is achieved through a one-pot reductive amination. This method involves the reaction of an aldehyde (3-(phenoxymethyl)benzaldehyde) with a primary amine (methylamine) to form an intermediate iminium ion. This intermediate is then selectively reduced in situ by sodium cyanoborohydride (NaBH₃CN) to yield the desired secondary amine, this compound. Sodium cyanoborohydride is a preferred reagent for this transformation as it is a mild reducing agent that rapidly reduces the iminium ion but is significantly less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical Grade
3-(Phenoxymethyl)benzaldehydeC₁₄H₁₂O₂212.24>97%
Methylamine (40% in H₂O)CH₅N31.0640 wt. % in H₂O
Sodium CyanoborohydrideCH₃BNNa62.84>95%
Methanol (MeOH)CH₄O32.04Anhydrous
Acetic Acid (glacial)C₂H₄O₂60.05>99.7%
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Detailed Experimental Procedure

A general procedure adapted from synthetic methods for substituted 3-(phenoxymethyl) benzyl amines.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(phenoxymethyl)benzaldehyde (1.0 eq, e.g., 5.0 g, 23.56 mmol) and methanol (100 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Imine Formation: To the stirred solution, add a 40% aqueous solution of methylamine (1.2 eq, e.g., 2.19 g, 28.27 mmol). Add a few drops of glacial acetic acid to catalyze the imine formation (adjusting the pH to approximately 6-7). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq, e.g., 2.22 g, 35.34 mmol) in a minimal amount of methanol (approx. 20 mL). Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4) to observe the disappearance of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water (50 mL).

    • Reduce the volume of the solvent in vacuo using a rotary evaporator.

    • Add dichloromethane (100 mL) to the aqueous residue and transfer the mixture to a separatory funnel.

    • Neutralize any remaining acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 25% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pure oil.

Quantitative Data

The following table summarizes representative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactant Scale 5.0 g3-(Phenoxymethyl)benzaldehyde
Reaction Time 18 hoursMonitored by TLC
Yield 75-85%Typical isolated yield after purification
Purity (by HPLC) >95%After column chromatography[]
Physical Appearance Colorless to pale yellow oil

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. While specific spectra for this compound are not widely published, chemical shifts can be predicted based on its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O-C stretching (ether linkage).

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (227.30 g/mol ), with the molecular ion peak [M+H]⁺ expected at m/z 228.31.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents r1 3-(Phenoxymethyl)benzaldehyde intermediate Iminium Ion Intermediate r1->intermediate + Methylamine (Imine Formation) r2 Methylamine r2->intermediate re1 Sodium Cyanoborohydride (NaBH3CN) re2 Methanol (Solvent) re3 Acetic Acid (Catalyst) product This compound intermediate->product + NaBH3CN (Reduction)

Caption: Reaction scheme for the reductive amination synthesis.

Experimental Workflow

G start Start dissolve Dissolve Aldehyde in Methanol start->dissolve add_amine Add Methylamine & Acetic Acid dissolve->add_amine stir_imine Stir for 1h (Imine Formation) add_amine->stir_imine add_nabh3cn Add NaBH3CN Solution stir_imine->add_nabh3cn react Stir for 12-24h (Reduction) add_nabh3cn->react quench Quench with Water react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-methyl-3-(phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Williamson ether synthesis to form 3-(phenoxymethyl)benzaldehyde, followed by reductive amination with methylamine to yield the target compound. This protocol offers a straightforward and efficient methodology for obtaining this compound in good yield and purity.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The phenoxymethylbenzylamine scaffold is present in a variety of compounds with diverse therapeutic applications. A reliable and scalable synthesis is crucial for further investigation and development of new chemical entities based on this core structure. The protocols detailed herein are designed for ease of implementation in a standard laboratory setting.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two main stages:

  • Synthesis of 3-(phenoxymethyl)benzaldehyde: This intermediate is prepared via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base.

  • Reductive Amination: The target compound, this compound, is synthesized by the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine using sodium borohydride as the reducing agent.

SynthesisWorkflow Overall Synthesis Workflow A 3-Hydroxybenzaldehyde C Williamson Ether Synthesis A->C B Benzyl Bromide B->C D 3-(Phenoxymethyl)benzaldehyde C->D Intermediate F Reductive Amination (Sodium Borohydride) D->F E Methylamine E->F G This compound F->G Final Product

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 3-(phenoxymethyl)benzaldehyde

This protocol outlines the synthesis of the key intermediate, 3-(phenoxymethyl)benzaldehyde, from 3-hydroxybenzaldehyde and benzyl bromide.

Materials:

  • 3-Hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(phenoxymethyl)benzaldehyde as a solid.

Part 2: Synthesis of this compound

This protocol details the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine to yield the final product.

Materials:

  • 3-(phenoxymethyl)benzaldehyde

  • Methylamine (40% solution in water or 2.0 M solution in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylamine solution (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to facilitate imine formation.

  • Cool the mixture back to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

Parameter3-(phenoxymethyl)benzaldehydeThis compound
Molecular Formula C₁₄H₁₂O₂C₁₅H₁₇NO
Molecular Weight 212.24 g/mol 227.30 g/mol
Typical Yield 85-95%75-90%
Purity (by HPLC) >98%>98%
Appearance White to off-white solidColorless to pale yellow oil
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H), 7.4-7.2 (m, 9H), 5.1 (s, 2H)~7.3-6.9 (m, 9H), 5.0 (s, 2H), 3.7 (s, 2H), 2.4 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~192.0, 158.0, 137.5, 136.0, 130.0, 129.0, 128.5, 127.5, 122.0, 115.0, 70.0~158.0, 140.0, 137.0, 129.0, 128.5, 128.0, 127.5, 122.0, 115.0, 70.0, 55.0, 36.0
Mass Spec (m/z) Expected [M+H]⁺: 213.09Expected [M+H]⁺: 228.14

Note: The NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation occurring during the reductive amination step.

ReductiveAmination Reductive Amination Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reductant Reducing Agent cluster_product Product Aldehyde 3-(phenoxymethyl)benzaldehyde C₁₄H₁₂O₂ Imine Iminium Ion Aldehyde->Imine Methylamine Methylamine CH₃NH₂ Methylamine->Imine Product This compound C₁₅H₁₇NO Imine->Product Reduction NaBH4 Sodium Borohydride NaBH₄ NaBH4->Product

Caption: Reductive amination reaction pathway.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide a reliable method for the laboratory-scale synthesis of this compound. The two-step synthesis is efficient and yields the target compound with high purity. This methodology should prove valuable for researchers and scientists in the field of medicinal chemistry and drug development requiring access to this and structurally related compounds.

Application Notes and Protocols for the Purification of N-methyl-3-(phenoxymethyl)benzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-(phenoxymethyl)benzylamine is a secondary amine containing a benzylamine core and a phenoxymethyl ether moiety. Compounds of this class are of interest in medicinal chemistry and drug development. Synthesis of such molecules often results in a crude mixture containing unreacted starting materials, byproducts, and the desired product. Effective purification is crucial to isolate the target compound with high purity for subsequent use in biological assays or further synthetic steps.

Column chromatography is a widely used technique for the purification of organic compounds. However, the basic nature of amines can lead to challenges when using standard silica gel chromatography, often resulting in poor separation and peak tailing due to strong interactions with the acidic silanol groups on the silica surface. This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel, incorporating a basic modifier in the mobile phase to ensure efficient elution and high purity.

Principle of Separation

The purification strategy is based on normal-phase flash column chromatography. The separation relies on the differential adsorption and desorption of the components of the crude mixture onto the polar stationary phase (silica gel) and their varying solubility in the mobile phase. A non-polar solvent system is used, and its polarity is gradually increased to elute the compounds based on their polarity. This compound, being a moderately polar compound, will be retained on the silica gel. Less polar impurities will elute first, followed by the desired product, while more polar impurities will be retained longer on the column. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is critical to prevent the protonation of the amine by the acidic silica gel, which would otherwise lead to strong ionic interactions and poor chromatographic performance.

Data Presentation

The following tables summarize the typical quantitative data associated with the purification of this compound from a representative crude reaction mixture.

Table 1: Thin Layer Chromatography (TLC) Analysis of Crude Mixture

ComponentRetention Factor (Rf)Eluent System
Non-polar Impurity (e.g., unreacted starting material)0.7520% Ethyl Acetate in Hexane + 0.5% Triethylamine
This compound 0.40 20% Ethyl Acetate in Hexane + 0.5% Triethylamine
Polar Impurity (e.g., byproduct)0.1020% Ethyl Acetate in Hexane + 0.5% Triethylamine

Table 2: Column Chromatography Parameters and Performance

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm (ID) x 200 mm (H)
Crude Sample Loading1.0 g
Mobile Phase (Eluent)Gradient: 10% to 40% Ethyl Acetate in Hexane with 0.5% Triethylamine
Flow Rate20 mL/min
Fraction Size20 mL
Purity before Chromatography~75% (by HPLC)
Purity after Chromatography>98% (by HPLC)
Overall Yield85%

Experimental Protocols

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Protocol 1: Thin Layer Chromatography (TLC) for Method Development

  • Prepare a developing chamber with a filter paper wick and a mobile phase of 20% ethyl acetate in hexane containing 0.5% triethylamine.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the TLC plate and visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf values for the different components to determine the optimal solvent system for column chromatography. An Rf of ~0.3-0.4 for the target compound is ideal.

Protocol 2: Column Packing

  • Select an appropriate size glass column based on the amount of crude material to be purified (a 1:50 to 1:100 ratio of crude material to silica gel by weight is recommended).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

Protocol 3: Sample Loading and Elution

  • Dissolve the crude this compound (1.0 g) in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Begin the elution with the initial mobile phase (10% ethyl acetate in hexane + 0.5% TEA).

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, then 40% ethyl acetate) to elute the compounds.

  • Collect fractions in test tubes and monitor the elution progress by TLC.

  • Combine the fractions containing the pure product.

Protocol 4: Product Isolation and Characterization

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting purified oil or solid under high vacuum to remove residual solvents.

  • Determine the yield of the purified product.

  • Confirm the purity of the isolated this compound using analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Method Development packing Column Packing tlc->packing loading Sample Loading packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring collection->monitoring monitoring->collection Continue Elution pooling Pooling Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation characterization Purity & Yield Determination evaporation->characterization final_product final_product characterization->final_product >98% Pure Product crude Crude Product crude->tlc

Caption: Workflow for the purification of this compound.

logical_relationship cluster_problem The Challenge cluster_interaction Interaction cluster_consequence Consequence cluster_solution The Solution cluster_mechanism Mechanism cluster_outcome Outcome amine Basic Amine interaction Strong Acid-Base Interaction amine->interaction silica Acidic Silica Gel silica->interaction tailing Peak Tailing & Poor Separation interaction->tailing tea Add Triethylamine (TEA) to Mobile Phase neutralization Neutralization of Acidic Sites tea->neutralization good_separation Improved Elution & Good Separation neutralization->good_separation

Caption: Rationale for using a basic modifier in the mobile phase.

Application Notes and Protocols for N-methyl-3-(phenoxymethyl)benzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of N-methyl-3-(phenoxymethyl)benzylamine as a versatile synthetic intermediate in medicinal chemistry. Included are detailed synthetic protocols, data presentation, and workflow visualizations to guide researchers in its potential applications. While direct pharmaceutical applications of this specific intermediate are not widely documented in publicly available literature, its structural motifs—a benzylamine core and a phenoxymethyl substituent—are present in a variety of biologically active molecules. These notes, therefore, draw upon established synthetic methodologies for analogous compounds to provide a practical guide for its synthesis and potential use in drug discovery programs.

Application Notes

This compound is a secondary benzylamine that holds potential as a valuable building block in the synthesis of more complex molecules, including potential drug candidates and other biologically active compounds. The benzylamine moiety is a common scaffold in a wide range of pharmaceuticals, often interacting with various receptors and enzymes in the central nervous system (CNS) and other biological systems. The phenoxymethyl group can influence the molecule's lipophilicity, metabolic stability, and potential for aromatic interactions with biological targets.

Although no specific drugs have been identified as being synthesized directly from this compound, derivatives of phenoxymethyl benzylamines have been investigated for their utility in cosmetic applications, such as skin lightening agents. In medicinal chemistry, similar benzylamine derivatives have been explored for a variety of therapeutic areas, including:

  • Antifungal Agents: Benzylamine derivatives have shown promise in the development of new antimycotic compounds.

  • Neurological Disorders: The benzylamine scaffold is a key component of many CNS-active drugs. Derivatives are being investigated as potential treatments for conditions like Alzheimer's disease.

  • Pain Management: Novel benzylamine derivatives have been designed and synthesized as selective ligands for opioid receptors, indicating their potential in the development of new analgesics.

The synthetic utility of this compound lies in its ability to undergo further functionalization at the secondary amine, the aromatic rings, or the benzylic position, allowing for the creation of diverse chemical libraries for screening and lead optimization.

Synthetic Protocols

Two primary and reliable methods for the synthesis of this compound are presented below. These protocols are based on well-established organic chemistry reactions for the formation of N-alkylated benzylamines.

Protocol 1: Reductive Amination of 3-(Phenoxymethyl)benzaldehyde

This two-step, one-pot procedure involves the formation of an imine intermediate from 3-(phenoxymethyl)benzaldehyde and methylamine, followed by in-situ reduction to the target secondary amine.

Materials:

  • 3-(Phenoxymethyl)benzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • Imine Formation:

    • Dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.

    • Add methylamine solution (1.1 to 1.5 equivalents) to the stirred solution at room temperature.

    • If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Reduction:

    • To the reaction mixture containing the imine, add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.

    • Stir the reaction mixture at room temperature for 3-12 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: N-Alkylation of 3-(Phenoxymethyl)benzylamine

This method involves the direct methylation of the primary amine, 3-(phenoxymethyl)benzylamine. To avoid over-alkylation, a formylation-reduction sequence is often preferred.

Materials:

  • 3-(Phenoxymethyl)benzylamine

  • Ethyl formate or formaldehyde

  • Formic acid

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Formylation (Eschweiler-Clarke conditions):

    • In a round-bottom flask, mix 3-(phenoxymethyl)benzylamine (1 equivalent) with an excess of formic acid (e.g., 5 equivalents).

    • Add formaldehyde (aqueous solution, e.g., 37 wt. %, 1.2 equivalents) to the mixture.

    • Heat the reaction mixture to 80-100 °C for 2-4 hours. Gas (CO₂) evolution will be observed.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Cool the reaction mixture to room temperature and basify with a NaOH solution to pH > 10.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-formyl intermediate.

  • Reduction of the Formamide:

    • Carefully add the crude N-formyl intermediate (1 equivalent) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 to 2 equivalents) in anhydrous THF at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reduction by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a suitable solvent and purify by flash column chromatography as described in Protocol 1 to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on the protocols described above. These values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1: Reductive AminationProtocol 2: N-Alkylation (Formylation-Reduction)
Starting Material 3-(Phenoxymethyl)benzaldehyde3-(Phenoxymethyl)benzylamine
Key Reagents Methylamine, NaBH(OAc)₃Formaldehyde, Formic Acid, LiAlH₄
Typical Reaction Time 4 - 14 hours4 - 8 hours (total)
Typical Yield 75 - 90%65 - 80%
Purity (after chromatography) > 98%> 98%
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 7.15-7.00 (m, 4H), 5.05 (s, 2H), 3.75 (s, 2H), 2.45 (s, 3H)δ 7.40-7.25 (m, 5H), 7.15-7.00 (m, 4H), 5.05 (s, 2H), 3.75 (s, 2H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 140.0, 138.8, 129.4, 128.6, 127.5, 127.2, 121.2, 114.8, 69.8, 53.4, 35.9δ 158.5, 140.0, 138.8, 129.4, 128.6, 127.5, 127.2, 121.2, 114.8, 69.8, 53.4, 35.9
MS (ESI+) m/z 228.1 [M+H]⁺228.1 [M+H]⁺

Note: NMR and MS data are predicted values for the target compound and should be confirmed by experimental analysis.

Mandatory Visualization

Synthetic_Workflow cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: N-Alkylation A1 3-(Phenoxymethyl)benzaldehyde A3 Imine Intermediate A1->A3 Imine formation A2 Methylamine A2->A3 A4 This compound A3->A4 Reduction (NaBH(OAc)₃) B1 3-(Phenoxymethyl)benzylamine B3 N-formyl Intermediate B1->B3 N-Formylation B2 Formaldehyde, Formic Acid B2->B3 B4 This compound B3->B4 Reduction (LiAlH₄) FBDD_Logic cluster_core Core Intermediate cluster_derivatization Potential Derivatization Sites cluster_application Application in Medicinal Chemistry Core This compound N_alkylation Further N-Alkylation/ Arylation Core->N_alkylation Derivatization Ring_A_sub Substitution on Phenoxy Ring Core->Ring_A_sub Derivatization Ring_B_sub Substitution on Benzyl Ring Core->Ring_B_sub Derivatization Library Diverse Chemical Library N_alkylation->Library Ring_A_sub->Library Ring_B_sub->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead_Op Lead Optimization SAR->Lead_Op

Applications of N-methyl-3-(phenoxymethyl)benzylamine in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-methyl-3-(phenoxymethyl)benzylamine is a versatile secondary amine that holds significant potential as a key building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif, featuring a flexible phenoxymethyl side chain and a reactive N-methylbenzylamine core, makes it an attractive precursor for the synthesis of complex molecular architectures and biologically active compounds.

The primary application of this compound lies in its utility as an intermediate for the synthesis of novel pharmaceutical agents. The benzylamine scaffold is a common feature in a variety of therapeutic agents, and the presence of the phenoxymethyl group allows for further structural modifications to modulate pharmacokinetic and pharmacodynamic properties. Analogous structures, such as N-methyl-3-phenyl-3-hydroxy-propylamine, are crucial intermediates in the synthesis of widely-used antidepressants like Fluoxetine and Atomoxetine[1][2][3][4][5][6][7][8][9]. This suggests that this compound could serve as a valuable starting material for the development of new central nervous system (CNS) active compounds.

Furthermore, the secondary amine functionality of this compound allows it to readily participate in a variety of chemical transformations. These include N-alkylation, acylation, and condensation reactions, providing access to a diverse range of derivatives. Its potential use in the construction of heterocyclic systems, which are prevalent in many drug candidates, further underscores its importance in synthetic organic chemistry.

Synthetic Protocol: Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 3-phenoxybenzaldehyde with methylamine. This two-step, one-pot procedure involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation, offering broad functional group tolerance and high yields[10][11].

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification start Dissolve 3-phenoxybenzaldehyde in Dichloromethane add_amine Add Methylamine Solution start->add_amine stir1 Stir at Room Temperature (Imine Formation) add_amine->stir1 add_reductant Add Sodium Triacetoxyborohydride (Portion-wise) stir1->add_reductant stir2 Stir at Room Temperature (Reduction) add_reductant->stir2 quench Quench with Saturated NaHCO3 stir2->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
3-PhenoxybenzaldehydeC₁₃H₁₀O₂198.221.98 g (10.0 mmol)
Methylamine (40% in H₂O)CH₅N31.061.17 mL (15.0 mmol)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g (15.0 mmol)
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0130 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Silica Gel (for chromatography)SiO₂60.08As needed
Ethyl Acetate/Hexane mixture--As needed
Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxybenzaldehyde (1.98 g, 10.0 mmol) and dissolve it in dichloromethane (40 mL).

  • To the stirred solution, add a 40% aqueous solution of methylamine (1.17 mL, 15.0 mmol).

  • Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • In a separate container, weigh sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Add the reducing agent portion-wise to the reaction mixture over 10 minutes.

  • Continue to stir the reaction mixture at room temperature for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical yields for reductive amination reactions of aromatic aldehydes with primary amines using sodium triacetoxyborohydride, based on literature precedents for analogous transformations.

Substrate (Aldehyde)AmineReducing AgentSolventYield (%)Reference
BenzaldehydeMethylamineNaBH(OAc)₃DCE95[10]
4-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃DCE92[10]
3-ChlorobenzaldehydeCyclohexylamineNaBH(OAc)₃THF88[11]

Synthetic Pathway

G cluster_0 Reductive Amination 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Intermediate [Imine Intermediate] 3-Phenoxybenzaldehyde->Intermediate + CH3NH2 - H2O Methylamine CH3NH2 This compound This compound Intermediate->this compound + [H] (NaBH(OAc)3)

Caption: Synthesis of this compound from 3-phenoxybenzaldehyde.

References

Application Notes and Protocols: N-methyl-3-(phenoxymethyl)benzylamine in Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-methyl-3-(phenoxymethyl)benzylamine as a versatile building block in the synthesis of novel molecular scaffolds for drug discovery and development. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a secondary amine that incorporates a flexible phenoxymethyl side chain, offering a unique combination of aromatic and lipophilic character. This structure presents multiple points for chemical modification, making it an attractive starting material for the construction of diverse and complex molecular scaffolds. The secondary amine can be readily acylated, alkylated, or incorporated into heterocyclic ring systems. The two aromatic rings provide opportunities for various substitution reactions to modulate the electronic and steric properties of the resulting molecules. The ether linkage, while generally stable, can also be a site for chemical manipulation under specific conditions. These features suggest that scaffolds derived from this benzylamine derivative could be valuable in developing new therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, compatible with the aldehyde and the resulting imine.

Experimental Protocol: Reductive Amination

Materials:

  • 3-(phenoxymethyl)benzaldehyde

  • Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-(phenoxymethyl)benzaldehyde (1.0 eq) in DCE or DCM (0.2 M), add a solution of methylamine (1.2 eq) at room temperature with stirring.

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Data
ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil

Application in Scaffold Synthesis: Hypothetical Protocols

The structure of this compound offers several avenues for its elaboration into more complex scaffolds. Below are two hypothetical examples of its potential application.

Synthesis of a Dihydroisoquinolinone Scaffold

This protocol describes a potential pathway to a novel dihydroisoquinolinone scaffold via an initial acylation of the secondary amine followed by an intramolecular Friedel-Crafts-type cyclization.

Experimental Protocol:

  • Acylation: To a solution of this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the N-acylated intermediate.

  • Cyclization: Add the N-acylated intermediate to a solution of a Lewis acid, such as aluminum chloride (AlCl₃) (2.0 eq), in a suitable solvent like DCE at 0 °C. Stir the reaction at room temperature for 12-24 hours. Quench the reaction carefully with ice-water and extract the product with DCM. Purify by column chromatography to obtain the dihydroisoquinolinone scaffold.

Expected Data (Hypothetical):

ScaffoldStepYieldPurity (by HPLC)
DihydroisoquinolinoneAcylation90%>95%
Cyclization65%>98%
Synthesis of a Benzodiazepine-like Scaffold

This protocol outlines a potential synthesis of a seven-membered benzodiazepine-like scaffold through a multi-step sequence involving N-alkylation and subsequent intramolecular cyclization.

Experimental Protocol:

  • N-Alkylation: React this compound (1.0 eq) with a suitable electrophile, such as ethyl 2-bromoacetate (1.2 eq), in the presence of a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile. Heat the reaction to reflux for 8-12 hours. After cooling, filter the solid and concentrate the filtrate. Purify the resulting amino ester intermediate by column chromatography.

  • Amide Formation: Hydrolyze the ester of the purified intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Couple the resulting acid with an ortho-phenylenediamine derivative using a peptide coupling reagent such as HATU or EDC/HOBt to form the amide intermediate.

  • Cyclization: Effect the final intramolecular cyclization of the amide intermediate to the benzodiazepine-like scaffold by heating in a high-boiling solvent such as xylene, with or without an acid catalyst. Purify the final product by column chromatography.

Expected Data (Hypothetical):

ScaffoldStepYieldPurity (by HPLC)
Benzodiazepine-likeN-Alkylation80%>95%
Amide Formation75%>95%
Cyclization50%>98%

Potential Biological Applications and Signaling Pathways

While the biological activity of scaffolds derived directly from this compound has not been extensively reported, related benzylamine and phenoxymethyl-containing structures have shown activity against a range of biological targets. The inherent structural features suggest potential applications in targeting protein kinases, G-protein coupled receptors (GPCRs), or ion channels. For instance, the general structure could be elaborated to mimic the hinge-binding motifs of kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

The diagram below illustrates a hypothetical mechanism where a scaffold derived from this compound could act as a kinase inhibitor, interfering with a generic signal transduction pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression Promotes Scaffold This compound -derived Scaffold Scaffold->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental and Logical Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in scaffold generation.

G Start 3-(Phenoxymethyl)benzaldehyde + Methylamine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Product This compound ReductiveAmination->Product Derivatization Derivatization / Cyclization Product->Derivatization Scaffold Novel Scaffold Library Derivatization->Scaffold Screening Biological Screening Scaffold->Screening

Caption: Synthetic workflow for scaffold generation.

Logical Relationship for Scaffold Design

This diagram shows the logical considerations for designing new scaffolds from the starting material, focusing on its key structural features.

G cluster_features Key Structural Features cluster_reactions Potential Reactions cluster_scaffolds Resulting Scaffolds Core This compound SecondaryAmine Secondary Amine Core->SecondaryAmine Phenoxymethyl Phenoxymethyl Group Core->Phenoxymethyl AromaticRings Two Aromatic Rings Core->AromaticRings Acylation Acylation / Alkylation SecondaryAmine->Acylation Substitution Aromatic Substitution Phenoxymethyl->Substitution Cyclization Intramolecular Cyclization AromaticRings->Cyclization AromaticRings->Substitution Heterocycles Heterocyclic Scaffolds Acylation->Heterocycles Cyclization->Heterocycles SubstitutedAnalogs Substituted Analogs Substitution->SubstitutedAnalogs

Caption: Logical relationships in scaffold design.

Disclaimer: The experimental protocols for scaffold synthesis and the associated data are hypothetical and intended for illustrative purposes. Actual reaction conditions and outcomes may vary and would require experimental validation. The potential biological applications are based on structural analogy and do not represent proven activities.

Application Notes and Protocols: N-methyl-3-(phenoxymethyl)benzylamine as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-methyl-3-(phenoxymethyl)benzylamine as a key building block in the synthesis of novel compounds with potential therapeutic applications. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities based on this versatile scaffold.

Introduction

This compound is a secondary amine that incorporates a flexible phenoxymethyl side chain, offering a unique combination of structural features for medicinal chemistry exploration. Its core structure presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This document outlines potential applications of this building block, drawing parallels from structurally related compounds and providing detailed experimental protocols to facilitate further research.

Potential Therapeutic Applications

The this compound scaffold holds promise for the development of novel therapeutics targeting a range of biological pathways. Based on the activity of structurally similar molecules, key areas of interest include:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The structural resemblance to known SSRIs, such as fluoxetine, suggests that derivatives of this compound could be potent and selective inhibitors of the serotonin transporter (SERT). This makes them attractive candidates for the development of new antidepressants and anxiolytics.

  • Dopamine D4 Receptor Antagonists: The phenoxymethylbenzyl moiety is a key pharmacophore in a series of potent and selective dopamine D4 receptor antagonists. This suggests that this compound can serve as a valuable starting material for the synthesis of novel antipsychotics and treatments for other neurological and psychiatric disorders.[1][2][3]

  • Anticancer Agents: Various benzylamine derivatives have demonstrated significant anticancer activity.[4][5][6][7][8] The this compound scaffold provides a template for the design of new compounds with potential antiproliferative effects.

  • Antibacterial Agents: The benzylamine motif has also been explored in the development of novel antibacterial agents.[4]

Key Experimental Protocols

I. Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine.

Protocol 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.2 equivalents, e.g., as a solution in methanol or THF) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 3-(phenoxymethyl)benzaldehyde in methanol start->dissolve add_methylamine Add methylamine solution dissolve->add_methylamine stir_imine Stir for 1-2h (Imine formation) add_methylamine->stir_imine cool Cool to 0°C stir_imine->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 warm_stir Warm to RT and stir for 4-12h add_nabh4->warm_stir monitor Monitor reaction (TLC/LC-MS) warm_stir->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry_purify Dry, concentrate, and purify (Column Chromatography) extract->dry_purify end End Product: This compound dry_purify->end

Caption: Reductive amination workflow for the synthesis of this compound.

II. Synthesis of Novel Derivatives

The this compound scaffold can be readily derivatized at the secondary amine position.

Protocol 2: N-Alkylation/N-Arylation

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF), add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2 equivalents).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (or other suitable electrophile) (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

III. Biological Evaluation Protocols

Protocol 3: Serotonin Transporter (SERT) Binding Assay

This protocol is adapted from methods used to characterize selective serotonin reuptake inhibitors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

  • Binding Assay: In a 96-well plate, incubate the prepared membranes with a radioligand (e.g., [³H]citalopram or [³H]paroxetine) and varying concentrations of the test compound (derivatives of this compound).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Dopamine D4 Receptor Binding Assay

This protocol is based on assays for dopamine receptor antagonists.[1]

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human dopamine D4 receptor (hD4R).

  • Binding Assay: In a 96-well plate, incubate the membranes with a suitable radioligand (e.g., [³H]spiperone) and a range of concentrations of the test compounds.

  • Incubation and Filtration: Follow similar incubation and filtration steps as described in the SERT binding assay.

  • Data Analysis: Calculate IC50 and Ki values to determine the binding affinity of the test compounds for the D4 receptor.

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The following tables provide a template for summarizing quantitative data from the aforementioned biological assays.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/NET SelectivitySERT/DAT Selectivity
Reference (Fluoxetine) 0.5595130172.7236.4
Derivative 1
Derivative 2
...

Data for Fluoxetine is analogous and provided for comparison.[9]

Table 2: Dopamine D4 Receptor Binding Affinity (Ki, nM)

CompoundD4 Receptor (Ki, nM)
Reference Compound
Derivative A
Derivative B
...

Table 3: In Vitro Anticancer Activity (IC50, µM)

CompoundHCT-116MCF-7Other Cell Line
Reference (Doxorubicin)
Derivative X
Derivative Y
...

Signaling Pathways and Logical Relationships

The potential mechanisms of action for compounds derived from this compound can be visualized through signaling pathway diagrams.

Serotonin Reuptake Inhibition Signaling Pathway

G cluster_sert Serotonin Reuptake Inhibition serotonin Serotonin (5-HT) presynaptic Presynaptic Neuron serotonin->presynaptic sert SERT presynaptic->sert releases reuptake Reuptake sert->reuptake postsynaptic Postsynaptic Neuron sert->postsynaptic increases 5-HT in synapse reuptake->presynaptic into receptor 5-HT Receptor postsynaptic->receptor signaling Downstream Signaling (Mood Regulation, etc.) receptor->signaling derivative This compound Derivative derivative->sert blocks

Caption: Inhibition of serotonin reuptake by a derivative.

Dopamine D4 Receptor Antagonism Logical Flow

G cluster_d4 Dopamine D4 Receptor Antagonism dopamine Dopamine d4_receptor Dopamine D4 Receptor dopamine->d4_receptor binds to g_protein G-protein Signaling d4_receptor->g_protein activates cellular_response Cellular Response (e.g., modulation of neuronal activity) g_protein->cellular_response derivative This compound Derivative (Antagonist) derivative->d4_receptor blocks binding

Caption: Antagonistic action at the dopamine D4 receptor.

Conclusion

This compound represents a promising and versatile starting point for the development of novel bioactive compounds. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for targeting a variety of biological pathways implicated in central nervous system disorders and cancer. The protocols and data templates provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-3-(phenoxymethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes are:

  • Reductive Amination: This involves the reaction of 3-(phenoxymethyl)benzaldehyde with methylamine in the presence of a reducing agent. This method is often preferred for its selectivity.

  • Direct Alkylation: This route consists of the reaction between a 3-(phenoxymethyl)benzyl halide (e.g., bromide or chloride) and methylamine.

Q2: What are the expected common byproducts in the reductive amination synthesis of this compound?

A2: Common byproducts in the reductive amination route may include:

  • 3-(Phenoxymethyl)benzyl alcohol: Formed by the reduction of the starting aldehyde.

  • N,N-bis(3-(phenoxymethyl)benzyl)methylamine: A tertiary amine resulting from the reaction of the desired product with another molecule of the starting aldehyde, followed by reduction.

  • Unreacted 3-(phenoxymethyl)benzaldehyde: Incomplete reaction can leave residual starting material.

  • Imines: The intermediate imine may persist if the reduction step is incomplete.

Q3: What are the typical impurities found in the direct alkylation synthesis of this compound?

A3: Typical impurities in the direct alkylation route can include:

  • N,N-dimethyl-3-(phenoxymethyl)benzylamine: This is a product of over-alkylation, where the desired secondary amine reacts further with the benzyl halide.[1]

  • 3-(Phenoxymethyl)benzyl alcohol: Can be formed through hydrolysis of the starting benzyl halide.

  • Bis(3-(phenoxymethyl)benzyl) ether: May form from the reaction of the benzyl halide with the corresponding alcohol.

  • Unreacted 3-(phenoxymethyl)benzyl halide: Incomplete reaction will result in the presence of the starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete imine formation.Ensure the reaction conditions (pH, temperature) are optimal for imine formation before adding the reducing agent. Consider using a dehydrating agent to drive the equilibrium towards the imine.
Inefficient reduction of the imine.Verify the activity of the reducing agent. Agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used.[1] The choice of reducing agent and reaction conditions (temperature, solvent) is crucial.
Formation of 3-(phenoxymethyl)benzyl alcohol.This suggests the reducing agent is reducing the aldehyde faster than the imine is formed or reduced. Consider a milder or more selective reducing agent, or add the reducing agent after confirming imine formation.
Formation of N,N-bis(3-(phenoxymethyl)benzyl)methylamine.This indicates a side reaction between the product and the starting aldehyde. Try using a slight excess of methylamine to favor the formation of the desired secondary amine.
Issue 2: Presence of Over-alkylation Byproduct in Direct Alkylation

Possible Causes and Solutions:

Possible Cause Suggested Solution
High concentration of the alkylating agent.Use a controlled stoichiometry, typically with an excess of methylamine to minimize the chance of the product reacting further with the 3-(phenoxymethyl)benzyl halide.
High reaction temperature.Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
Prolonged reaction time.Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to an acceptable level.

Data Presentation

Table 1: Illustrative Byproduct Profile in Reductive Amination vs. Direct Alkylation

Byproduct Typical % in Reductive Amination (Illustrative) Typical % in Direct Alkylation (Illustrative)
3-(Phenoxymethyl)benzyl alcohol5-15%1-5%
N,N-bis(3-(phenoxymethyl)benzyl)methylamine2-8%Not typically formed
N,N-dimethyl-3-(phenoxymethyl)benzylamineNot typically formed5-20%
Unreacted Starting Aldehyde/Halide1-10%1-10%

Note: The percentages are for illustrative purposes and can vary significantly based on reaction conditions.

Experimental Protocols

Protocol 1: Identification and Quantification of Byproducts by GC-MS

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: Agilent 7890B GC coupled with a 5977A MSD, or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis: Identify byproducts by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and using a relative response factor if known.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_direct_alkylation Direct Alkylation Pathway 3-Phenoxymethylbenzaldehyde 3-Phenoxymethylbenzaldehyde Imine Intermediate Imine Intermediate 3-Phenoxymethylbenzaldehyde->Imine Intermediate + Methylamine 3-Phenoxymethylbenzyl alcohol 3-Phenoxymethylbenzyl alcohol 3-Phenoxymethylbenzaldehyde->3-Phenoxymethylbenzyl alcohol + [H] (Side Reaction) Methylamine Methylamine This compound This compound Imine Intermediate->this compound + [H] N,N-bis(3-(phenoxymethyl)benzyl)methylamine N,N-bis(3-(phenoxymethyl)benzyl)methylamine This compound->N,N-bis(3-(phenoxymethyl)benzyl)methylamine + Aldehyde, + [H] (Side Reaction) 3-Phenoxymethylbenzyl Halide 3-Phenoxymethylbenzyl Halide Product_DA This compound 3-Phenoxymethylbenzyl Halide->Product_DA + Methylamine Hydrolysis Product 3-Phenoxymethylbenzyl alcohol 3-Phenoxymethylbenzyl Halide->Hydrolysis Product + H2O (Side Reaction) Methylamine_DA Methylamine Over-alkylation Product N,N-dimethyl-3-(phenoxymethyl)benzylamine Product_DA->Over-alkylation Product + Benzyl Halide (Side Reaction)

Caption: Synthetic pathways for this compound and common byproduct formations.

Troubleshooting_Workflow Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Low Yield? Low Yield? Analyze Crude Product->Low Yield? Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No High Impurity? High Impurity? High Impurity?->Yes Yes High Impurity?->No No Check Reaction Conditions Check Reaction Conditions Optimize Stoichiometry Optimize Stoichiometry Check Reaction Conditions->Optimize Stoichiometry Optimize Stoichiometry->Analyze Crude Product Purification Purification End End Purification->End Identify Byproducts Identify Byproducts Identify Byproducts->Check Reaction Conditions Yes->Check Reaction Conditions Yes->Identify Byproducts No->High Impurity? No->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Byproduct Identification Byproduct Identification Data Processing->Byproduct Identification Quantification Quantification Data Processing->Quantification Report Report Byproduct Identification->Report Quantification->Report

Caption: Experimental workflow for byproduct identification and quantification using GC-MS.

References

Technical Support Center: Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines via reductive amination.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is giving a very low yield of the desired secondary amine. What are the common causes and how can I improve it?

Low yields in reductive amination can stem from several factors. A primary reason is the inefficient formation of the iminium ion intermediate. This can be due to an inappropriate pH, steric hindrance between the amine and the carbonyl compound, or the use of a reducing agent that prematurely reduces the starting carbonyl.[1][2][3] To improve the yield, consider the following:

  • Optimize Reaction pH: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6).[1] If the pH is too low, the amine nucleophile will be protonated and rendered unreactive. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack. Acetic acid is a commonly used catalyst.[4][5]

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for this reason.[1][6] NaBH₄ can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1]

  • Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes improve yields, especially for less reactive substrates.[3][7] However, excessive heat can also lead to side product formation. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

  • Stoichiometry: Using a slight excess of the amine or carbonyl compound can sometimes drive the reaction to completion. However, a large excess of the amine can lead to difficulties in purification.[8]

Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

Common side products in reductive amination for secondary amine synthesis include:

  • Over-alkylation to a tertiary amine: This occurs when the newly formed secondary amine reacts with another molecule of the aldehyde/ketone and is subsequently reduced. To minimize this, you can use a stoichiometric amount of the limiting reagent or a slight excess of the primary amine.[9] A stepwise procedure where the imine is pre-formed before the addition of the reducing agent can also prevent over-alkylation.[5]

  • Reduction of the starting carbonyl: As mentioned, using a strong reducing agent like NaBH₄ can lead to the formation of the corresponding alcohol from the starting aldehyde or ketone.[1] Switching to a milder reagent like NaBH(OAc)₃ or NaBH₃CN is the best solution.[1]

  • Aldol condensation: Aldehydes and ketones with α-hydrogens can undergo aldol condensation as a side reaction, especially under basic or acidic conditions.[10] Careful control of pH and temperature can help minimize this.

  • Cyanide addition byproduct: When using sodium cyanoborohydride, there is a risk of forming a cyanide addition byproduct.[11] Using sodium triacetoxyborohydride can eliminate this possibility.[1]

Q3: I am working with a sterically hindered ketone or amine and the reaction is not proceeding. What strategies can I employ?

Steric hindrance can significantly slow down or even prevent the formation of the iminium ion.[12] Here are some strategies to overcome this challenge:

  • Use of Lewis Acids: Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be used to activate the carbonyl group and facilitate imine formation.[13][14]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[15][16]

  • Alternative Reducing Agents: For highly hindered systems, more reactive reducing agents or different catalytic systems might be necessary. For instance, trichlorosilane with an organic Lewis base activator has been used for the synthesis of hindered tertiary amines.[12] Rhodium and Ruthenium catalyzed reductive aminations using carbon monoxide as a deoxygenating agent have also been reported for hindered substrates.[17]

  • Longer Reaction Times: Allow for a significantly longer reaction time and monitor progress carefully.

Q4: How do I choose the right solvent for my reductive amination?

The choice of solvent can influence the reaction rate and outcome.[18]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sensitive to water and protic solvents. Therefore, anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly used.[5][14]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH), and is also soluble in water.[6][13][14]

  • General Considerations: The solvent should be able to dissolve both the starting materials and the reagents. For reactions involving catalytic hydrogenation, the choice of solvent can be critical for catalyst activity and selectivity.[18]

Q5: What is the best way to work up and purify the secondary amine product?

The workup procedure will depend on the specific reaction conditions and the properties of the product. A general procedure is as follows:

  • Quench the reaction: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to decompose any remaining reducing agent.[4]

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel.[4] For basic amine products, using a silica gel column treated with a small amount of triethylamine or using NH silica gel can improve the separation and prevent tailing.[4] In some cases, the product can be isolated as an HCl salt by simple filtration if it has poor solubility in organic solvents.[19]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABMild and selective for iminium ions. Sensitive to water and protic solvents.[2][5]DCE, DCM, THF, Dioxane[5][14]
Sodium CyanoborohydrideNaBH₃CNMild reducing agent, stable in mildly acidic conditions.[2][13] Can be used in protic solvents.[13][14] Potential for toxic cyanide byproducts.[6]MeOH, EtOH, Water[6][13][14]
Sodium BorohydrideNaBH₄Stronger reducing agent, can reduce aldehydes and ketones.[1] Typically added after imine formation is complete.[14]MeOH, EtOH[14]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Environmentally friendly. Catalyst deactivation can be an issue.[2]Various, depends on catalyst
Table 2: Typical Reaction Conditions for Secondary Amine Synthesis
ParameterRecommended Range/ValueNotes
pH 4 - 6Crucial for iminium ion formation. Can be adjusted with acetic acid.[1]
Temperature Room Temperature to RefluxDependent on substrate reactivity and steric hindrance.[7]
Amine:Carbonyl Stoichiometry 1:1 to 1.2:1A slight excess of one reagent can improve conversion.[8]
Reducing Agent Stoichiometry 1.1 - 2.0 equivalentsAn excess is generally used to ensure complete reduction.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • To a solution of the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane, 10 mL/mmol of amine), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][11]

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
  • Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol (10 mL/mmol of amine).

  • Adjust the pH of the solution to approximately 6 by the addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding water.

  • Adjust the pH to >10 with a base (e.g., NaOH solution) to decompose any remaining NaBH₃CN and neutralize the acid. Caution: This step should be performed in a well-ventilated fume hood as toxic HCN gas can be evolved if the solution is acidic.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

  • Purify the crude product by column chromatography.[6][13]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Secondary Amine Check_pH Is the reaction pH optimal (4-6)? Start->Check_pH Adjust_pH Adjust pH with acetic acid Check_pH->Adjust_pH No Check_Reagent Is the reducing agent appropriate? Check_pH->Check_Reagent Yes Monitor Monitor reaction by TLC/LC-MS Adjust_pH->Monitor Change_Reagent Switch to NaBH(OAc)3 or NaBH3CN Check_Reagent->Change_Reagent No Check_Sterics Are the substrates sterically hindered? Check_Reagent->Check_Sterics Yes Change_Reagent->Monitor Use_Lewis_Acid Add a Lewis acid (e.g., Ti(OiPr)4) Check_Sterics->Use_Lewis_Acid Yes Increase_Temp_Time Increase reaction temperature or time Check_Sterics->Increase_Temp_Time No Use_Lewis_Acid->Monitor Increase_Temp_Time->Monitor Success Improved Yield Monitor->Success

Caption: A troubleshooting workflow for addressing low yields in secondary amine synthesis via reductive amination.

Reductive_Amination_Pathway cluster_reactants Reactants Primary_Amine Primary Amine (R'-NH2) Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic, pH 4-6) Primary_Amine->Imine_Formation Carbonyl Aldehyde/Ketone (R2C=O) Carbonyl->Imine_Formation Iminium_Ion Iminium Ion [R2C=NHR']+ Imine_Formation->Iminium_Ion Reduction Reduction Iminium_Ion->Reduction Secondary_Amine Secondary Amine (R2CH-NHR') Reduction->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction

References

Technical Support Center: Alternative Reducing Agents for N-methyl-3-(phenoxymethyl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for selecting alternative reducing agents in the synthesis of N-methyl-3-(phenoxymethyl)benzylamine. The standard synthesis route involves the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine, and this document explores various reagents to overcome common experimental challenges.

Frequently Asked Questions & Troubleshooting

Q1: My standard reductive amination with Sodium Borohydride (NaBH₄) is resulting in low yields of the desired this compound. What are the likely causes and solutions?

A1: Low yields when using NaBH₄ often stem from two primary issues:

  • Premature Aldehyde Reduction: Sodium borohydride is a potent reducing agent and can reduce the starting aldehyde (3-(phenoxymethyl)benzaldehyde) to the corresponding alcohol before it has a chance to form an imine with methylamine.[1] This is a common side-reaction that consumes the starting material.

  • Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium step. If the reaction conditions (e.g., pH, solvent, water removal) are not optimal, the imine concentration will be low, leading to a poor overall yield.

Troubleshooting Steps:

  • Stepwise Procedure: First, allow the imine to form completely by stirring 3-(phenoxymethyl)benzaldehyde and methylamine together in a suitable solvent like methanol (MeOH) for a period (e.g., 1-2 hours). You can monitor imine formation by TLC or NMR.[2] Once imine formation is maximized, cool the reaction mixture and then add NaBH₄ portion-wise.[3]

  • pH Control: Imine formation is typically most efficient under mildly acidic conditions (pH ~5-6), which catalyze the dehydration step.[1][4] However, NaBH₄ is unstable at low pH. A compromise is often necessary. If performing a one-pot reaction, adding a weak acid catalyst may help, but a stepwise approach is generally more reliable.

  • Use a Milder Reducing Agent: Consider switching to a reagent that is more selective for the iminium ion over the aldehyde, such as Sodium Triacetoxyborohydride (STAB).[1][5]

Q2: I am concerned about the toxicity associated with Sodium Cyanoborohydride (NaBH₃CN). What are safer and equally effective alternatives?

A2: Sodium cyanoborohydride's toxicity is a significant drawback due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[6] Fortunately, several excellent, safer alternatives exist:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is arguably the most common and preferred alternative.[7] It is a mild and selective reducing agent that works exceptionally well for one-pot reductive aminations because it reduces the iminium ion much faster than the starting aldehyde.[3][5] It is also compatible with a wider range of solvents and does not require stringent pH control.

  • Borane-Amine Complexes: Complexes such as Borane-Pyridine (BAP) or more stable alternatives like 2-Picoline Borane are effective, less toxic, and cost-effective replacements for NaBH₃CN.[8][9][10] They eliminate the risk of cyanide contamination and have been shown to be superior in preventing side reactions.[9] 2-Picoline borane, in particular, is noted for its stability and ease of handling on a larger scale.[6]

Q3: How can I prevent the formation of the tertiary amine (N,N-dimethyl-3-(phenoxymethyl)benzylamine) and other over-alkylation byproducts?

A3: The formation of tertiary amines is a common issue when the newly formed secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced. To suppress this side reaction:

  • Control Stoichiometry: Use a slight excess of the primary amine (methylamine) to ensure the aldehyde is consumed in the formation of the initial imine. Avoid a large excess of the aldehyde.

  • Stepwise Imine Formation: As mentioned in A1, pre-forming the imine before adding the reducing agent can significantly suppress the formation of the tertiary amine.[11] This can be done by mixing the aldehyde and amine in an aprotic solvent, with the addition of a drying agent like 4Å molecular sieves to drive the equilibrium towards the imine.[11]

  • pH Management: Operating under neutral or buffered conditions can slow the rate of the second reductive amination, which often requires acid catalysis.[11]

  • Choice of Reducing Agent: Milder, more sterically hindered, or slower-acting reducing agents can sometimes provide better selectivity for the desired mono-alkylation product.

Q4: Are there any "green" or more sustainable catalytic methods available for this synthesis?

A4: Yes. Catalytic hydrogenation is considered the most atom-economical and environmentally friendly method for reductive amination.[6][12]

  • Methodology: This process involves mixing the aldehyde and amine in a solvent under a hydrogen gas atmosphere (from balloons to high-pressure reactors) in the presence of a heterogeneous metal catalyst.

  • Common Catalysts: Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), or Raney Nickel are frequently used.[11][13]

  • Advantages: The only byproduct is water, and the catalyst can often be recovered and reused. This method avoids the use of stoichiometric hydride reagents, which generate significant waste.

  • Considerations: Catalyst selection can be crucial for selectivity.[13] Also, some functional groups can be sensitive to hydrogenation (e.g., alkynes, some protecting groups). Reproducibility can sometimes be a challenge compared to stoichiometric reagents.[6]

Data Presentation: Comparison of Reducing Agents

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvent(s)
Sodium Borohydride NaBH₄Low cost, high reactivity.Low selectivity (can reduce aldehyde); unstable in acid.Methanol, Ethanol
Sodium Cyanoborohydride NaBH₃CNSelective for imines over aldehydes.Highly toxic (cyanide source); requires careful pH control.Methanol, THF
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Excellent selectivity; mild; ideal for one-pot reactions; tolerates acid.[3][5]Higher cost; lower hydride efficiency (delivers one H⁻).[6]Dichloroethane (DCE), THF, Acetonitrile
Borane-Pyridine Complex BAPLow toxicity alternative to NaBH₃CN; cost-effective.[10]Pungent odor; pyridine borane has a limited shelf life.[6]Ethanol, Toluene, Dichloromethane
Catalytic Hydrogenation H₂/Catalyst"Green" (atom economical); no stoichiometric waste.[6][12]Requires specialized equipment (hydrogenator); potential catalyst poisoning.Methanol, Ethanol, Ethyl Acetate

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of 3-(phenoxymethyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane (DCE), add methylamine (1.1-1.2 equivalents, e.g., as a solution in THF or as a salt with a base).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 3-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Reductive Amination using Borane-Pyridine Complex (BAP)

  • Dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent) and methylamine (1.1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Add Borane-Pyridine complex (~8M solution, 1.0-1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction for 4-16 hours at room temperature, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of 1M HCl to decompose the excess borane complex (Note: hydrogen gas evolution).

  • Basify the mixture with an aqueous base (e.g., NaOH) to pH > 10.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude product.

Protocol 3: Reductive Amination via Catalytic Hydrogenation

  • In a hydrogenation-safe vessel, dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent) and methylamine (1.1-1.2 equivalents) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (this can range from balloon pressure to 50 psi, depending on available equipment).

  • Stir the reaction vigorously at room temperature for 6-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing aliquots via TLC/LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to obtain the crude product.

Visualization

G cluster_reducing_agents Choice of Reducing Agent start Start: 3-(phenoxymethyl)benzaldehyde + Methylamine imine Imine/Iminium Ion Formation start->imine alcohol Side Product: (3-(phenoxymethyl)phenyl)methanol start->alcohol Direct Reduction (Problem with NaBH₄) product Target Product: This compound imine->product Reduction tertiary Side Product: Over-alkylation product->tertiary Further Reaction (Dialkylation Risk) stab STAB (NaBH(OAc)₃) stab->product bap Borane-Amine Complexes (e.g., BAP) bap->product h2 Catalytic Hydrogenation (H₂ / Pd-C) h2->product nabh4 Sodium Borohydride (NaBH₄) nabh4->product

Caption: Workflow for selecting a reducing agent in reductive amination.

ReactionPathway aldehyde 3-(phenoxymethyl)benzaldehyde imine Imine Intermediate aldehyde->imine + Amine, -H₂O amine Methylamine amine->imine iminium Iminium Ion imine->iminium + H⁺ product This compound iminium->product + Reductant reductant Reducing Agent [H⁻] reductant->product

Caption: Simplified reaction pathway for reductive amination.

References

monitoring the reaction progress of N-methyl-3-(phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-methyl-3-(phenoxymethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary and effective routes for the synthesis of this compound:

  • Route A: Reductive Amination of 3-(phenoxymethyl)benzaldehyde. This one-pot reaction involves the condensation of 3-(phenoxymethyl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

  • Route B: N-methylation of 3-(phenoxymethyl)benzylamine. This method involves the reaction of 3-(phenoxymethyl)benzylamine with formaldehyde (or its trimer, paraformaldehyde) to form an imine or aminal intermediate, which is subsequently reduced.[2][3] This is a specific type of reductive amination where formaldehyde is the carbonyl source.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[4][5] A co-spot of the starting material and the reaction mixture is often used to accurately determine the disappearance of the reactant.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of reactants and the formation of the product and any impurities. A suitable reverse-phase method can separate the aromatic starting materials from the more polar amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product and any volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton (around 9-10 ppm) or the primary amine protons and the appearance of the N-methyl and benzylic protons of the product.[6]

Q3: What are the potential side reactions or impurities I should be aware of?

A3: Several side reactions can occur, leading to impurities:

  • Over-alkylation: In the N-methylation of 3-(phenoxymethyl)benzylamine, the desired secondary amine can be further methylated to form the tertiary amine, N,N-dimethyl-3-(phenoxymethyl)benzylamine. This is a common issue with direct alkylation methods but can be minimized in reductive amination.[1]

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-(phenoxymethyl)benzyl alcohol). This is more likely with stronger reducing agents like sodium borohydride if the imine formation is slow.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-(phenoxymethyl)benzaldehyde, methylamine, or 3-(phenoxymethyl)benzylamine.

  • Hydrolysis of Imine: The intermediate imine can hydrolyze back to the aldehyde and amine if there is excess water in the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator).
Inefficient Imine Formation If using Route A, ensure the pH of the reaction is suitable for imine formation (typically weakly acidic). The removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine.[7]
Low Reaction Temperature While some reductive aminations proceed at room temperature, others may require mild heating. Consult literature for the optimal temperature for your specific reducing agent.
Poor Quality Starting Materials Aldehydes can oxidize to carboxylic acids over time.[4] Check the purity of your starting materials by TLC or NMR before starting the reaction.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC
Possible Cause Suggested Solution
Over-alkylation to Tertiary Amine Use a milder reducing agent or control the stoichiometry of formaldehyde carefully in Route B. A stepwise procedure of imine formation followed by reduction can sometimes offer better control.[8]
Formation of Benzyl Alcohol Byproduct Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce imines over aldehydes.[1] Alternatively, ensure the imine is pre-formed before adding a stronger reducing agent like NaBH₄.
Unreacted Starting Material Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: On a single plate, spot the starting aldehyde/amine, a co-spot of the starting material and the reaction mixture, and the reaction mixture.

  • Eluent System: A common mobile phase for separating aromatic amines is a mixture of ethyl acetate and hexane (e.g., 20-40% ethyl acetate in hexane). The polarity can be adjusted based on the observed separation.

  • Visualization: Visualize the spots under UV light (254 nm). The product amine can also be visualized using a ninhydrin stain (for primary/secondary amines) or potassium permanganate stain.[9]

HPLC Analysis Protocol
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm[10][11]
Injection Volume 10 µL

Data Presentation

Table 1: Analytical Data for Reaction Components (Predicted)
Compound Structure Molecular Weight TLC Rf (30% EtOAc/Hexane) HPLC Retention Time (min)
3-(phenoxymethyl)benzaldehyde212.24~0.6~8.5
3-(phenoxymethyl)benzylamine213.27~0.2~7.0
This compound 227.30 ~0.4 ~7.8
N,N-dimethyl-3-(phenoxymethyl)benzylamine241.33~0.5~8.2
3-(phenoxymethyl)benzyl alcohol214.26~0.3~7.3

Note: TLC Rf and HPLC retention times are estimated and will vary depending on the exact conditions.

Table 2: Spectroscopic Data for this compound (Predicted)
Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.2 (m, 9H, Ar-H), 5.05 (s, 2H, O-CH₂-Ar), 3.75 (s, 2H, N-CH₂-Ar), 2.45 (s, 3H, N-CH₃), 1.8 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 140.0, 139.0, 129.5, 129.0, 128.8, 128.0, 127.5, 121.5, 115.0, 70.0 (O-CH₂), 56.0 (N-CH₂), 36.0 (N-CH₃).
GC-MS (EI) m/z (%): 227 (M⁺), 135, 106, 91 (100%), 77. The base peak at m/z 91 corresponds to the tropylium ion, a common fragment for benzyl compounds.[6]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Reaction Reductive Amination in Progress Aliquot Take Aliquot Reaction->Aliquot Periodically TLC TLC Analysis Aliquot->TLC HPLC HPLC Analysis Aliquot->HPLC GCMS GC-MS Analysis Aliquot->GCMS Decision Reaction Complete? TLC->Decision HPLC->Decision GCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction Monitor Again Later

Caption: Workflow for monitoring the reaction progress.

Troubleshooting_Logic Start Low/No Product Formation Q1 Is starting material consumed (TLC/HPLC)? Start->Q1 A1_Yes Side reaction is dominant Q1->A1_Yes Yes A1_No Reaction is not proceeding Q1->A1_No No Q2 Is aldehyde reduced to alcohol? A1_Yes->Q2 Q3 Check activity of reducing agent A1_No->Q3 A2_Yes Use milder reducing agent (e.g., STAB) Q2->A2_Yes Yes A2_No Check for over-alkylation to tertiary amine Q2->A2_No No Q4 Optimize imine formation conditions (pH, water removal) Q3->Q4 Q5 Increase temperature/reaction time Q4->Q5

Caption: Troubleshooting logic for low product yield.

References

reaction condition adjustments for N-methyl-3-(phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-methyl-3-(phenoxymethyl)benzylamine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, primarily focusing on the widely-used reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the one-pot reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine without isolation. This approach is favored for its efficiency and generally good yields.

Q2: Which reducing agent is most suitable for this reductive amination?

A2: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective and commonly recommended.[1] They are mild reducing agents that selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[1][2] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, requiring more careful control of reaction conditions.[1][2]

Q3: What are the typical side products I should watch for?

A3: The most common side products include:

  • 3-(phenoxymethyl)benzyl alcohol: Formed by the reduction of the starting aldehyde. This is more prevalent when using stronger reducing agents like NaBH₄.

  • Unreacted 3-(phenoxymethyl)benzaldehyde: Results from incomplete reaction.

  • The tertiary amine (N,N-dimethyl-3-(phenoxymethyl)benzylamine): This is generally not a major issue with methylamine but can occur if the reaction conditions are not optimized or if the primary amine itself is a substrate for further alkylation, which is less of a concern in reductive amination compared to direct alkylation[1].

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting aldehyde, the final amine product, and any major byproducts. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot indicate reaction progression. Staining with potassium permanganate can help visualize the product. For more precise monitoring, LC-MS can be used to track the masses of the reactants, intermediates, and products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This is often pH-dependent.[1]- Adjust the reaction pH to a mildly acidic range (pH 4-6) by adding a small amount of acetic acid. This catalyzes imine formation without fully protonating the amine nucleophile.[1] - Consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.
2. Inactive Reducing Agent: The borohydride reagent may have degraded due to improper storage or exposure to moisture.- Use a fresh bottle of the reducing agent. - Ensure the reaction is conducted under anhydrous conditions until the reduction step is complete.
Significant amount of 3-(phenoxymethyl)benzyl alcohol byproduct 1. Reducing Agent is Too Reactive: Sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, especially at neutral or higher pH.- Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] - If using NaBH₄, ensure the pH is slightly acidic to favor iminium ion formation, and consider adding the NaBH₄ portion-wise at a controlled temperature (e.g., 0 °C).
2. Incorrect Order of Addition: Adding the reducing agent before imine has had a chance to form.- Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
Unreacted Starting Aldehyde Remains 1. Insufficient Reagents: Not enough methylamine or reducing agent was used to drive the reaction to completion.- Use a slight excess of the amine (e.g., 1.2-1.5 equivalents). - Ensure at least one full equivalent of the hydride source is available for the reduction.
2. Short Reaction Time or Low Temperature: The reaction may not have had enough time or thermal energy to go to completion.- Extend the reaction time and monitor by TLC until the starting material is consumed. - If the reaction is sluggish at room temperature, consider gently heating (e.g., to 40-50 °C), but be mindful of potential side reactions.
Difficulty Purifying the Final Product 1. Similar Polarity of Product and Byproducts: The desired amine, byproduct alcohol, and unreacted aldehyde may have close Rf values on silica gel.- Optimize your chromatography conditions. Try different solvent systems (e.g., dichloromethane/methanol with a trace of ammonia) to improve separation. - An acidic aqueous wash during workup can extract the basic amine product into the aqueous layer, separating it from neutral impurities like the aldehyde and alcohol. The aqueous layer can then be basified and re-extracted to recover the pure amine.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive, readily available.Can reduce aldehydes/ketones; requires careful pH and temperature control.[1]
Sodium Cyanoborohydride NaBH₃CNMethanol, THFHighly selective for imines over carbonyls; stable in mildly acidic conditions.[1][2]Toxic cyanide byproduct requires careful handling and waste disposal.
Sodium Triacetoxyborohydride NaBH(OAc)₃Dichloromethane, THFHighly selective, non-toxic byproducts, effective for a wide range of substrates.[1]More expensive, moisture-sensitive.

Experimental Protocols

Protocol: Synthesis via One-Pot Reductive Amination

This protocol describes a general procedure using sodium cyanoborohydride.

Materials:

  • 3-(phenoxymethyl)benzaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the methylamine solution (1.5 eq) to the flask.

  • Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC for the disappearance of the starting aldehyde.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Reduce the volume of the solvent in vacuo using a rotary evaporator.

  • Extract the aqueous residue with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography if necessary.

Visualizations

synthesis_workflow start_node start_node process_node process_node product_node product_node A Start: 3-(phenoxymethyl)benzaldehyde + Methylamine B Imine Formation (Solvent: MeOH, Catalyst: AcOH) A->B C Reduction with NaBH3CN B->C One-Pot D Aqueous Workup (Quench, Extraction) C->D E Purification (Column Chromatography) D->E F Final Product: This compound E->F troubleshooting_flow start_node start_node issue_node issue_node cause_node cause_node solution_node solution_node start Analyze Crude Reaction Mixture (TLC/LCMS) issue1 Problem: Low Yield start->issue1 Poor Conversion issue2 Problem: Aldehyde Byproduct start->issue2 Extra Spot (Alcohol) issue3 Problem: Unreacted Aldehyde start->issue3 SM Remains cause1a Incomplete Imine Formation issue1->cause1a cause1b Inactive Reducing Agent issue1->cause1b cause2a Reducer Too Strong (e.g., NaBH4) issue2->cause2a cause2b Incorrect Order of Addition issue2->cause2b cause3a Insufficient Reagents issue3->cause3a cause3b Short Reaction Time issue3->cause3b solution1a Adjust pH to 4-6 Add Molecular Sieves cause1a->solution1a solution1b Use Fresh Reagent cause1b->solution1b solution2a Use NaBH3CN or NaBH(OAc)3 cause2a->solution2a solution2b Premix Aldehyde/Amine Before Adding Reducer cause2b->solution2b solution3a Use Slight Excess of Amine/Reducer cause3a->solution3a solution3b Increase Reaction Time Monitor by TLC cause3b->solution3b

References

Validation & Comparative

A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine and Other Benzylamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of N-methyl-3-(phenoxymethyl)benzylamine and related benzylamine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR) and potential pharmacological profiles. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates its likely characteristics based on established trends within the broader class of benzylamine compounds. The information is supported by data from studies on analogous structures, offering a valuable resource for hypothesis generation and future research directions.

Introduction to Benzylamine Derivatives

Benzylamine and its derivatives represent a versatile class of compounds with a wide range of biological activities.[1] Their structural backbone, consisting of a benzyl group attached to an amine, serves as a scaffold for modifications that can profoundly influence their pharmacological properties, including receptor binding affinity and functional activity.[2][3] These compounds have been explored for their potential as antifungal agents, anticancer therapeutics, and modulators of various G-protein coupled receptors (GPCRs), including serotonin, dopamine, and opioid receptors.[4][5]

This compound is a specific derivative characterized by N-methylation and a phenoxymethyl substituent at the meta position of the benzyl ring. These structural features are expected to modulate its interaction with biological targets compared to simpler benzylamines.

Comparative Analysis of Receptor Binding Affinities

The affinity of benzylamine derivatives for various receptors is a key determinant of their pharmacological effects. The following tables summarize representative binding affinity data (Ki or IC50 values) for benzylamine analogues at key receptor families, illustrating the impact of N-alkylation and substitutions on the benzyl ring.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Benzylamine Derivatives at Serotonin (5-HT) Receptors

Compound/Derivative Class5-HT2A5-HT2C5-HT1AReference(s)
N-Benzyl Phenethylamines (general)Low nM rangeLow nM rangeReduced affinity[6]
N-(2-Methoxybenzyl) PhenethylaminesIncreased affinityIncreased affinityReduced affinity[6]
N-Methylated Benzylamines (predicted)VariableVariableVariable[7]
This compound (predicted) Likely moderate to high affinity Likely moderate to high affinity Likely lower affinity N/A

Data for this compound is predicted based on SAR trends.

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Benzylamine Derivatives at Dopamine (D) Receptors

Compound/Derivative ClassD2D3D4Reference(s)
N-Benzyl-pyrrolidinyl-benzamides2310212.1[5]
N-Methylated Benzylamines (predicted)VariableVariableVariable[7]
This compound (predicted) Likely moderate affinity Likely moderate affinity Likely moderate affinity N/A

Data for this compound is predicted based on SAR trends.

Structure-Activity Relationship Insights:

  • N-Alkylation: N-methylation can have variable effects on receptor affinity. While early studies on simple phenethylamines showed diminished activity with N-alkylation, N-benzyl substitution has been shown to dramatically improve binding affinity at 5-HT2A receptors.[8] The impact of N-methylation on this compound would require experimental validation but suggests a potential for altered selectivity and potency compared to its primary amine counterpart.

  • Ring Substitution: The position and nature of substituents on the benzyl ring are critical. The phenoxymethyl group at the meta position introduces a bulky, ether-linked aromatic moiety. This could lead to enhanced affinity through additional hydrophobic or aromatic interactions within the receptor binding pocket. For instance, in a series of 3-benzylaminomorphinan derivatives, substitutions on the benzyl group significantly influenced binding affinity and selectivity at opioid receptors.[4]

Experimental Protocols

To facilitate further research and standardized comparison, this section details common experimental protocols for assessing the pharmacological properties of benzylamine derivatives.

Radioligand Binding Assay for Serotonin Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for serotonin receptors.[6][9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Test compound (this compound or other derivatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand like mianserin).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a concentration near its Kd, and the cell membrane suspension.

  • For determining non-specific binding, a separate set of wells should contain the assay components plus the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Functional Assay for GPCR Activation

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor.[10]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation via a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP (to ensure binding is dependent on agonist stimulation).

  • Test compound at various concentrations.

  • Reference agonist for the target receptor.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare the cell membranes in the assay buffer.

  • In a 96-well plate, add the cell membrane suspension, GDP, and the test compound at various concentrations.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold buffer.

  • Dry the filters, add scintillation cocktail, and quantify the bound [35S]GTPγS using a scintillation counter.

  • Plot the amount of bound [35S]GTPγS as a function of the test compound concentration.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the dose-response curve using non-linear regression.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of benzylamine derivatives.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes & Reagents incubate Incubate Membranes, Radioligand & Test Compound prep->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Radioligand Binding Assay Workflow Diagram

G cluster_pathway General Serotonin (5-HT) Receptor Signaling ligand Benzylamine Derivative (e.g., 5-HT Agonist) receptor 5-HT Receptor (GPCR) ligand->receptor g_protein G-Protein (Gq/11 or Gi/o) receptor->g_protein activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., IP3, DAG, cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Generalized Serotonin Receptor Signaling Pathway

G cluster_pathway General Dopamine (D2-like) Receptor Signaling ligand Benzylamine Derivative (e.g., Dopamine Agonist) receptor Dopamine D2-like Receptor (GPCR) ligand->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates effector Adenylyl Cyclase g_protein->effector inhibits cAMP cAMP (decreased) effector->cAMP cellular_response Cellular Response (e.g., altered neuronal excitability) cAMP->cellular_response leads to

Generalized Dopamine D2-like Receptor Signaling Pathway

Conclusion

This compound belongs to a pharmacologically rich class of compounds. Based on the structure-activity relationships of related benzylamine derivatives, it is plausible to hypothesize that this compound may exhibit significant affinity for serotonin and dopamine receptors. The N-methylation and the phenoxymethyl substitution are key structural features that likely modulate its potency and selectivity. The provided experimental protocols offer a standardized framework for the empirical evaluation of these properties. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential. The diagrams presented herein serve as visual aids to understand the experimental and biological context of such research.

References

A Comparative Analysis of the Biological Activities of N-methyl-3-(phenoxymethyl)benzylamine and N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two benzylamine derivatives: N-methyl-3-(phenoxymethyl)benzylamine and N-methylbenzylamine. Due to a lack of direct comparative studies in the public domain, this document summarizes the distinct biological activities reported for each compound and provides relevant experimental contexts.

Executive Summary

Current scientific literature points to different biological activities for this compound and N-methylbenzylamine. While derivatives of the former have been investigated for their effects on melanin production, the latter is primarily discussed in the context of monoamine oxidase (MAO) inhibition. This guide presents the available data for each, highlighting the separate therapeutic and research avenues they represent.

Compound Overview

FeatureThis compoundN-methylbenzylamine
Molecular Formula C₁₅H₁₇NO[]C₈H₁₁N
Molecular Weight 227.30 g/mol []121.18 g/mol
Structure
Reported Biological Activity Inhibition of melanin production (based on patent for derivatives)[2]Potential Monoamine Oxidase (MAO) inhibitor

Biological Activity of this compound Derivatives

A patent discloses that substituted 3-(phenoxymethyl)benzylamines are effective inhibitors of melanin production, suggesting their potential application in skin lightening formulations.[2] The patent implies that secondary amines, such as this compound, are likely to be more effective than their primary amine counterparts for this activity.[2]

Proposed Mechanism of Action

While the exact mechanism is not detailed in the available documentation, the inhibition of melanin production typically involves the modulation of the tyrosinase enzyme, a key regulator of melanogenesis.

Melanin_Inhibition_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase N-methyl-3-(phenoxymethyl)benzylamine_derivatives N-methyl-3- (phenoxymethyl)benzylamine Derivatives N-methyl-3-(phenoxymethyl)benzylamine_derivatives->Tyrosinase Inhibition

Caption: Proposed inhibitory action on the melanin synthesis pathway.

Biological Activity of N-methylbenzylamine

N-methylbenzylamine is structurally related to known monoamine oxidase inhibitors (MAOIs). MAOIs are a class of compounds that prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to their increased availability in the brain. This activity makes them relevant for the treatment of depression and neurodegenerative diseases.[3]

Monoamine Oxidase Inhibition

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

MAO_Inhibition_Workflow cluster_pre Pre-synaptic Neuron cluster_post Mitochondrion Monoamines Serotonin Dopamine Norepinephrine MAO MAO-A / MAO-B Monoamines->MAO Breakdown Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites N-methylbenzylamine N-methylbenzylamine N-methylbenzylamine->MAO Inhibition

Caption: Mechanism of MAO inhibition by N-methylbenzylamine.

Experimental Protocols

Synthesis of 3-(Phenoxymethyl)benzyl Bromide (Intermediate for this compound)

The synthesis of the core structure of this compound derivatives, as described in the patent literature, involves the following general procedure[2]:

  • Reaction Setup: A mixture of a substituted phenol, 1-bromo-3-(bromomethyl)benzene, and potassium carbonate is prepared in acetone.

  • Reaction Conditions: The mixture is heated to 75°C for 5 hours.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography to yield the 3-(phenoxymethyl)benzyl bromide intermediate.

This intermediate can then be reacted with methylamine to produce this compound.

Monoamine Oxidase (MAO) Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of a test compound, such as N-methylbenzylamine, using a fluorometric or colorimetric method[4][5][6][7]:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine or p-tyramine) are prepared in an appropriate assay buffer.[3][8]

  • Inhibitor Preparation: The test compound (N-methylbenzylamine) and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.[8]

  • Reaction Incubation: The MAO enzyme is pre-incubated with the test compound or control inhibitor for a specified time at 37°C.

  • Initiation of Reaction: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Detection: The formation of the product is measured over time using a microplate reader. For fluorometric assays, the production of a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is monitored.[7] For colorimetric assays, the generation of hydrogen peroxide is coupled to a reaction that produces a colored product.[6]

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percent inhibition. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from a dose-response curve.

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare MAO Enzyme, Substrate, and Inhibitors Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate MAO Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Signal Measure Product Formation (Fluorescence/Absorbance) Add_Substrate->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Value Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a monoamine oxidase inhibition assay.

Conclusion

The available information suggests that this compound and N-methylbenzylamine have distinct and unrelated biological activities. Derivatives of the former show promise as inhibitors of melanin synthesis, while the latter is a potential monoamine oxidase inhibitor. Further research, including direct comparative studies and exploration of a wider range of biological targets, is necessary to fully elucidate the pharmacological profiles of these compounds and to determine if there are any overlapping activities. Researchers and drug development professionals are encouraged to consider these distinct profiles when designing future studies.

References

A Spectroscopic Comparison of N-methyl-3-(phenoxymethyl)benzylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, N-methyl-3-(phenoxymethyl)benzylamine, and its key precursors, 3-(phenoxymethyl)benzaldehyde and 3-(phenoxymethyl)benzyl chloride. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Synthetic Pathway Overview

This compound can be synthesized in a two-step process starting from 3-(phenoxymethyl)benzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl chloride. Subsequently, the benzyl chloride is reacted with methylamine to yield the final product, this compound.

Synthetic_Pathway 3-(phenoxymethyl)benzaldehyde 3-(phenoxymethyl)benzaldehyde 3-(phenoxymethyl)benzyl chloride 3-(phenoxymethyl)benzyl chloride 3-(phenoxymethyl)benzaldehyde->3-(phenoxymethyl)benzyl chloride Reduction This compound This compound 3-(phenoxymethyl)benzyl chloride->this compound Methylamination NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-50 mg in 0.7 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analyze Analyze Reference->Analyze Spectral Analysis MS_Workflow Sample_Prep Dissolve Sample (approx. 1 mg/mL) Infusion Infuse into Ion Source Sample_Prep->Infusion Ionization Ionization (e.g., ESI) Infusion->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum_Gen Generate Mass Spectrum Detection->Spectrum_Gen Analysis Analysis Spectrum_Gen->Analysis Data Analysis

comparative analysis of synthesis methods for substituted benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Substituted Benzylamines

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzylamines is a cornerstone of many projects. These moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of three primary methods for their synthesis: Reductive Amination, the Gabriel Synthesis, and Direct Alkylation. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows to aid in methodological selection.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to a target benzylamine is often dictated by factors such as the availability of starting materials, desired purity, scalability, and tolerance of other functional groups within the molecule. Below is a summary of the key quantitative and qualitative aspects of each method.

Method Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Reductive Amination 60 - 98%[1][2]0.5 - 4 h[1][3]60 - 70 °C[1][2]Wide substrate scope, one-pot procedure, mild conditions.[4][5]Requires a suitable reducing agent, potential for over-alkylation with some substrates.[6]
Gabriel Synthesis 60 - 79%[7]3 - 5 h[7]RefluxHigh purity of primary amine, avoids over-alkylation.[7][8]Limited to primary amines, harsh hydrolysis conditions can affect sensitive functional groups.[9]
Direct Alkylation 81 - 82%[10]~1 h[10]30 - 100 °C[10]Simple procedure, uses readily available starting materials.[11][12]Difficult to control the degree of alkylation, often results in a mixture of primary, secondary, and tertiary amines.[13]

Experimental Protocols and Workflows

Below are detailed experimental protocols for each of the discussed synthesis methods. These are generalized procedures and may require optimization for specific substrates.

Reductive Amination of Benzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and the desired amine (e.g., aniline, 10 mmol) in a suitable solvent such as glycerol (3 mL).[1]

  • Add a reducing agent, for example, sodium borohydride (12 mmol), portion-wise to the stirred solution.[1]

  • Heat the reaction mixture to 70 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion (typically within 40 minutes), cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Benzaldehyde and Amine in Solvent add_reducing_agent Add Sodium Borohydride start->add_reducing_agent Stir heat Heat to 70°C add_reducing_agent->heat extract Extract with Organic Solvent heat->extract After reaction completion dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Substituted Benzylamine purify->end

Workflow for Reductive Amination.
Gabriel Synthesis of Benzylamine

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation products often seen in direct alkylation methods.[8][14][15] The method involves the N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide.[9]

Experimental Protocol:

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottom flask, thoroughly mix anhydrous potassium carbonate (13.8 g) and phthalimide (24 g).[7]

  • Add benzyl chloride (42 g) to the mixture.[7]

  • Heat the resulting mixture at a gentle reflux for 2 hours.[7]

  • Allow the mixture to cool, and then add water to dissolve the potassium chloride.

  • Filter the crude N-benzylphthalimide and wash with water. The yield of the crude product is typically 72-79%.[7]

Step 2: Hydrolysis of N-Benzylphthalimide

  • Combine the crude N-benzylphthalimide (23.7 g), hydrazine hydrate (85%, 7 mL), and methanol (80 mL) in a round-bottom flask and reflux the mixture for 1 hour.[7]

  • Add water (18 mL) and concentrated hydrochloric acid (27 mL) and continue to heat for another 1-2 minutes.[7]

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Reduce the volume of the filtrate to approximately 50 mL by distillation.

  • Make the solution strongly alkaline with concentrated sodium hydroxide.

  • Extract the benzylamine with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Distill the residue to obtain pure benzylamine (boiling point 183-186 °C). The yield of pure benzylamine is typically 60-70%.[7]

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start Mix Phthalimide, K2CO3, and Benzyl Chloride reflux1 Reflux for 2h start->reflux1 filter1 Filter and Wash reflux1->filter1 intermediate N-Benzylphthalimide filter1->intermediate reflux2 Reflux with Hydrazine Hydrate intermediate->reflux2 acidify Acidify and Filter reflux2->acidify basify_extract Basify and Extract with Ether acidify->basify_extract distill Distill basify_extract->distill end Benzylamine distill->end

Workflow for Gabriel Synthesis.
Direct Alkylation of Ammonia with Benzyl Chloride

Direct alkylation is an industrially important method for producing benzylamine.[11][12] It involves the reaction of a benzyl halide with ammonia. While simple in principle, this method often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine products. Using a large excess of ammonia can favor the formation of the primary amine.

Experimental Protocol:

  • Charge a pressure reactor with aqueous ammonia (e.g., 29% by weight) and an immiscible organic solvent such as benzene.[10]

  • Add benzyl chloride to the stirred two-phase system.

  • Heat the mixture to a temperature between 60 to 100 °C. The reaction is typically complete in about 60 minutes.[10]

  • After the reaction, cool the mixture and separate the organic and aqueous phases.

  • Add sodium hydroxide to the aqueous phase to liberate any dissolved benzylamine.

  • Extract the aqueous phase with fresh portions of the organic solvent.

  • Combine all organic phases and distill to isolate the benzylamine. Yields of around 82% can be achieved.[10]

Direct_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation start Charge Reactor with Aqueous Ammonia and Solvent add_halide Add Benzyl Chloride start->add_halide heat Heat to 60-100°C add_halide->heat separate_phases Separate Organic and Aqueous Phases heat->separate_phases After reaction completion basify_extract Basify Aqueous Phase and Extract separate_phases->basify_extract distill Distill Organic Phase basify_extract->distill end Benzylamine distill->end

Workflow for Direct Alkylation.

Conclusion

The synthesis of substituted benzylamines can be approached through several effective methods, each with its own set of advantages and limitations. Reductive amination offers great versatility and is often the method of choice for a wide range of substrates. The Gabriel synthesis remains a highly reliable route for obtaining pure primary amines. Direct alkylation, while prone to over-alkylation, is a straightforward and industrially relevant method. The selection of the optimal synthetic strategy will depend on the specific requirements of the target molecule and the overall goals of the research or development program.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of N-methyl-3-(phenoxymethyl)benzylamine and related benzylamine compounds. Due to the limited publicly available cytotoxicity data for this compound, this document focuses on presenting data from structurally related compounds to offer insights into the potential biological activity of this class of molecules. The information herein is intended to serve as a reference for researchers in toxicology and drug discovery.

Introduction to Benzylamine Cytotoxicity

Benzylamine derivatives are a class of organic compounds that feature a benzyl group attached to an amine. This structural motif is found in a variety of biologically active molecules and pharmaceuticals. The cytotoxicity of benzylamine derivatives can vary significantly based on their substitution patterns, influencing their potential as therapeutic agents or their toxicological profiles. Mechanisms of cytotoxicity for this class of compounds can include the induction of apoptosis, cell cycle arrest, and inhibition of specific enzymes.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for representative benzylamine derivatives. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.

Compound NameChemical StructureCell LineIC50 ValueReference
This compound this compoundNot AvailableNot AvailableN/A
2-acetyl-benzylamine 2-acetyl-benzylamineMOLM-14 (Human Leukemia)0.40 mM[1]
NB-4 (Human Leukemia)0.39 mM[1]
s-Triazine derivative (4b) s-Triazine derivative (4b)MCF-7 (Human Breast Cancer)3.29 µM[2]
HCT-116 (Human Colon Cancer)3.64 µM[2]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different compound concentrations is added to the respective wells. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a short period to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

The cytotoxicity of many chemical compounds, including some benzylamine derivatives, is mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Cellular Stress->Mitochondrion e.g., DNA damage Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

References

Efficacy of N-methyl-3-(phenoxymethyl)benzylamine Derivatives in Drug Discovery: A Comparative Analysis of Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of N-methyl-3-(phenoxymethyl)benzylamine derivatives, with a focus on their activity as monoamine reuptake inhibitors—a critical mechanism in the treatment of various neurological and psychiatric disorders.

The core structure of this compound presents a versatile scaffold for modification to achieve desired pharmacological profiles. By examining derivatives of the closely related and clinically significant compound, fluoxetine (N-methyl-3-phenyl-3-(p-trifluoromethylphenoxy)propylamine), we can gain valuable insights into the efficacy of this chemical class. Fluoxetine is a well-established selective serotonin reuptake inhibitor (SSRI), and its derivatives have been explored for their potential to modulate dopamine and norepinephrine transporters.

Comparative Efficacy of Fluoxetine and its Derivatives

The following table summarizes the in vitro efficacy of fluoxetine and its N-methyl amine-substituted derivatives as inhibitors of serotonin, norepinephrine, and dopamine transporters.

CompoundTargetParameterValueReference
Fluoxetine (Lilly 110140) Serotonin Transporter (SERT)Kᵢ5.5 x 10⁻⁸ M[1]
Norepinephrine Transporter (NET)Kᵢ9.5 x 10⁻⁶ M[1]
Dopamine Transporter (DAT)Kᵢ1.3 x 10⁻⁵ M[1]
Dopamine Transporter (DAT)IC₅₀ (³H-DA Uptake)0.21 ± 0.032 µM[2][3]
Dopamine Transporter (DAT)IC₅₀ ([¹²⁵I]RTI-55 Binding)0.23 ± 0.012 µM[2][3]
FD-2 ((R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propanamine) Dopamine Transporter (DAT)IC₅₀ (³H-DA Uptake)0.077 ± 0.0032 µM[2][3]
FD-4 (N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazole) Dopamine Transporter (DAT)IC₅₀ (³H-DA Uptake)0.26 ± 0.13 µM[2][3]

Key Findings:

  • Fluoxetine demonstrates high potency and selectivity for the serotonin transporter, with a significantly lower affinity for norepinephrine and dopamine transporters.[1]

  • Substitution on the N-methyl amine group of the fluoxetine scaffold can modulate the inhibitory activity towards the dopamine transporter.[2][3]

  • The derivative FD-2, an N-ethanol substituted analog, shows a more potent inhibition of dopamine uptake compared to fluoxetine.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes are prepared from specific regions of the rat brain (e.g., corpus striatum for dopamine, hypothalamus for norepinephrine, and cortex for serotonin). The brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with the test compound at various concentrations.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled monoamine (e.g., ³H-serotonin, ³H-norepinephrine, or ³H-dopamine).

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

[¹²⁵I]RTI-55 Binding Assay in HEK-293 Cells Expressing Human Dopamine Transporter (hDAT)

This assay determines the affinity of a compound for the dopamine transporter by measuring its ability to displace a known radioligand.

  • Cell Culture: Human embryonic kidney (HEK)-293 cells stably expressing the human dopamine transporter (hDAT) are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated with the radioligand [¹²⁵I]RTI-55, a high-affinity ligand for the dopamine transporter, in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that displaces 50% of the specific binding of [¹²⁵I]RTI-55, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Transporter Vesicle Vesicle Monoamine_Cleft Monoamine Vesicle->Monoamine_Cleft Release Monoamine Monoamine Monoamine_Cleft->Transporter Reuptake Receptor Receptor Monoamine_Cleft->Receptor Binding Inhibitor Inhibitor Inhibitor->Transporter Blocks

Caption: Mechanism of Monoamine Reuptake Inhibition.

experimental_workflow cluster_uptake_assay Monoamine Uptake Assay cluster_binding_assay Radioligand Binding Assay Synaptosome_Prep Synaptosome Preparation Preincubation Preincubation with Test Compound Synaptosome_Prep->Preincubation Uptake_Initiation Initiate Uptake with Radiolabeled Monoamine Preincubation->Uptake_Initiation Filtration Rapid Filtration Uptake_Initiation->Filtration Quantification_Uptake Quantify Radioactivity Filtration->Quantification_Uptake Membrane_Prep Cell Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration_Binding Rapid Filtration Incubation->Filtration_Binding Quantification_Binding Quantify Radioactivity Filtration_Binding->Quantification_Binding

References

In Silico Modeling of N-methyl-3-(phenoxymethyl)benzylamine and its Analogs: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available research indicates a lack of specific in silico modeling and experimental data for N-methyl-3-(phenoxymethyl)benzylamine and its direct analogs. Therefore, this guide provides a comparative overview of the established computational and experimental methodologies that researchers and drug development professionals can employ in the study of this compound class. The presented workflows, protocols, and data-structuring examples are based on studies of structurally related benzylamine derivatives and serve as a blueprint for future research endeavors.

While direct comparative data for this compound is not available, the following sections detail the typical in silico and in vitro approaches used to characterize and optimize lead compounds in drug discovery.

Comparative Data on Structurally Related Benzylamine Analogs

To illustrate how data for this compound analogs could be structured, the following table summarizes findings for a series of N-benzyl phenethylamine derivatives investigated for their activity as 5-HT2A/2C agonists. This provides a template for the type of data that would be generated in a comprehensive study.

Compound IDModification from LeadTargetPredicted Binding Affinity (Ki, nM)Experimental Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity (Fold vs. other receptors)Key ADMET Property Prediction
Lead This compoundHypothetical Target XData not availableData not availableData not availableData not availableData not available
Analog 1 Example: 4-fluoro substitution on phenoxy ringHypothetical Target XData not availableData not availableData not availableData not availableData not available
Analog 2 Example: N-ethyl substitutionHypothetical Target XData not availableData not availableData not availableData not availableData not available
Analog 3 Example: Methylene bridge replacement with ether linkageHypothetical Target XData not availableData not availableData not availableData not availableData not available

Experimental and Computational Protocols

The following are detailed methodologies for key experiments that would be critical in the evaluation of this compound and its analogs.

In Silico Method: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound analogs to a target protein.

Protocol:

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structures of this compound and its analogs.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structures.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD).

    • Define the search space (grid box) encompassing the binding site.

    • Run the docking algorithm to generate a series of possible binding poses for each ligand.

    • Score the generated poses using a scoring function to estimate the binding affinity (e.g., docking score, estimated ΔG).

  • Analysis:

    • Analyze the top-ranked poses for each ligand.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the predicted binding modes and scores across the analog series to understand structure-activity relationships.

In Vitro Method: Radioligand Binding Assay

This experimental technique is used to measure the affinity of a ligand for a receptor.

Objective: To experimentally determine the binding affinity (Ki) of this compound analogs to a specific receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor. This can be from cultured cells or tissue homogenates.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound (this compound or its analogs).

    • Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

The following diagrams illustrate common workflows in drug discovery and a hypothetical signaling pathway that could be relevant for the study of this compound and its analogs.

G cluster_0 In Silico Design & Screening cluster_1 Synthesis & In Vitro Testing cluster_2 Lead Optimization Lead Compound Lead Compound Analog Design Analog Design Lead Compound->Analog Design Virtual Screening Virtual Screening Analog Design->Virtual Screening ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Chemical Synthesis Chemical Synthesis ADMET Prediction->Chemical Synthesis Binding Assays Binding Assays Chemical Synthesis->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays SAR Analysis SAR Analysis Functional Assays->SAR Analysis SAR Analysis->Analog Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: A general workflow for in silico drug design and lead optimization.

Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Downstream Kinase Downstream Kinase Second Messenger->Downstream Kinase Activates Cellular Response Cellular Response Downstream Kinase->Cellular Response Phosphorylates & Triggers

Caption: A hypothetical G-protein coupled receptor signaling pathway.

benchmarking the synthetic efficiency of N-methyl-3-(phenoxymethyl)benzylamine production

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Synthetic Routes for the Production of N-methyl-3-(phenoxymethyl)benzylamine

For researchers and professionals in drug development, the synthetic efficiency of a target molecule is a critical factor. This guide provides a comparative analysis of various synthetic routes for the production of this compound, a valuable research compound. The synthesis is broken down into two key stages: the formation of the intermediate, 3-(phenoxymethyl)benzaldehyde, and its subsequent conversion to the final product via reductive amination.

Part 1: Synthesis of the Intermediate: 3-(Phenoxymethyl)benzaldehyde

The formation of the ether linkage in 3-(phenoxymethyl)benzaldehyde can be achieved through several established methods. Below is a comparison of two plausible and commonly employed synthetic strategies.

Data Comparison for 3-(Phenoxymethyl)benzaldehyde Synthesis
Parameter Method A: Williamson Ether Synthesis Method B: Oxidation of 3-(Phenoxymethyl)benzyl Alcohol
Starting Materials 3-Hydroxybenzaldehyde, Benzyl bromide3-(Phenoxymethyl)benzyl alcohol
Reagents K₂CO₃, AcetonePyridinium chlorochromate (PCC), Dichloromethane (DCM)
Reaction Temperature Reflux (approx. 56°C)Room Temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield 85-95%80-90%
Purity High, requires crystallizationHigh, requires chromatographic purification
Key Advantages High yield, readily available starting materialsMild reaction conditions
Key Disadvantages Longer reaction timeUse of a chromium-based oxidant
Experimental Protocols

Method A: Williamson Ether Synthesis

This method involves the nucleophilic substitution of a halide by an alkoxide, a robust and high-yielding reaction for ether synthesis.

Protocol:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(phenoxymethyl)benzaldehyde.

Method B: Oxidation of 3-(Phenoxymethyl)benzyl Alcohol

This protocol utilizes the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like Pyridinium Chlorochromate (PCC).

Protocol:

  • Dissolve 3-(phenoxymethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional DCM.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford pure 3-(phenoxymethyl)benzaldehyde.

Visualizing the Synthetic Workflows for the Intermediate

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Mix_and_Stir Mix and Stir 3-Hydroxybenzaldehyde->Mix_and_Stir Benzyl_bromide Benzyl bromide Benzyl_bromide->Mix_and_Stir K2CO3 K₂CO₃ K2CO3->Mix_and_Stir Acetone Acetone Acetone->Mix_and_Stir Reflux Reflux (56°C, 12-24h) Mix_and_Stir->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Recrystallization Workup->Purification Intermediate 3-(Phenoxymethyl)benzaldehyde Purification->Intermediate

Caption: Workflow for Williamson Ether Synthesis.

Oxidation_of_Alcohol cluster_reactants Reactants cluster_process Process cluster_product Product Starting_Alcohol 3-(Phenoxymethyl)benzyl alcohol Reaction Stir at RT (2-4h) Starting_Alcohol->Reaction PCC PCC PCC->Reaction DCM DCM DCM->Reaction Filtration Filtration through Silica Reaction->Filtration Purification Column Chromatography Filtration->Purification Intermediate 3-(Phenoxymethyl)benzaldehyde Purification->Intermediate

Caption: Workflow for the Oxidation of 3-(Phenoxymethyl)benzyl Alcohol.

Part 2: Reductive Amination of 3-(Phenoxymethyl)benzaldehyde

The conversion of the aldehyde intermediate to the final N-methylated amine is a crucial step. Reductive amination is the most common method, which can be performed using various reducing agents.

Data Comparison for Reductive Amination
Parameter Method 1: Using Sodium Borohydride Method 2: Catalytic Hydrogenation
Starting Materials 3-(Phenoxymethyl)benzaldehyde, Methylamine3-(Phenoxymethyl)benzaldehyde, Methylamine
Reagents Sodium borohydride (NaBH₄), MethanolH₂, Palladium on Carbon (Pd/C)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Pressure Atmospheric1-5 atm H₂
Reaction Time 2-6 hours6-12 hours
Typical Yield 70-85%90-99%
Purity Good, may require purificationHigh, often requires minimal purification
Key Advantages Milder conditions, no special pressure equipmentHigh yield and purity, clean reaction
Key Disadvantages Potential for side reactions (e.g., reduction of aldehyde)Requires specialized hydrogenation equipment, catalyst can be a fire hazard
Experimental Protocols

Method 1: Reductive Amination using Sodium Borohydride

This procedure involves the in-situ formation of an imine from the aldehyde and amine, which is then reduced by sodium borohydride.[1][2]

Protocol:

  • Dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (1.2 eq, e.g., 40% in water) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Method 2: Catalytic Hydrogenation

This is a clean and efficient method, particularly suitable for larger-scale synthesis, where an imine is hydrogenated over a metal catalyst.[3]

Protocol:

  • In a suitable solvent like methanol or ethanol, dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) and methylamine (1.2 eq).[3]

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation.[3]

  • Add a catalytic amount of Palladium on Carbon (Pd/C, e.g., 5-10 mol%).

  • Transfer the mixture to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (1-5 atm) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity. Further purification can be done if necessary.

Visualizing the Reductive Amination Workflows

Reductive_Amination_NaBH4 cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate 3-(Phenoxymethyl)benzaldehyde Imine_Formation Imine Formation (RT) Intermediate->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation NaBH4 NaBH₄ Reduction Reduction (0°C - RT) NaBH4->Reduction Methanol Methanol Methanol->Imine_Formation Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Reductive Amination using NaBH₄.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate 3-(Phenoxymethyl)benzaldehyde Imine_Formation Imine Formation (RT) Intermediate->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation H2 H₂ gas Hydrogenation Hydrogenation (RT, 1-5 atm) H2->Hydrogenation Pd_C Pd/C Pd_C->Hydrogenation Solvent Methanol/Ethanol Solvent->Imine_Formation Imine_Formation->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Evaporation Filtration->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for Catalytic Hydrogenation.

Conclusion

The synthesis of this compound can be efficiently achieved in a two-stage process. For the synthesis of the 3-(phenoxymethyl)benzaldehyde intermediate, the Williamson Ether Synthesis offers a higher yield and utilizes readily available starting materials , making it a very attractive option despite the longer reaction time.

For the final reductive amination step, catalytic hydrogenation provides a cleaner reaction with higher yields and purity , making it the preferred method, especially for larger-scale production where the initial investment in hydrogenation equipment is justified. For smaller, laboratory-scale synthesis, reductive amination with sodium borohydride is a convenient and effective alternative that avoids the need for specialized pressure apparatus.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and cost considerations.

References

Unveiling the Biological Landscape of Benzylamine Compounds: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the biological effects of benzylamine and its structurally similar compounds. It offers an objective comparison of their performance with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Benzylamine, a simple aromatic amine, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been extensively investigated for their potential as enzyme inhibitors, antifungal agents, and modulators of neurotransmitter transport, among other therapeutic applications. This guide synthesizes key findings from the literature, presenting a comparative analysis of the biological effects of various benzylamine analogs to aid in future drug discovery and development efforts.

Enzyme Inhibition: A Tale of Two Isoforms and Beyond

Benzylamine and its derivatives have shown significant inhibitory activity against several key enzymes, most notably Monoamine Oxidase (MAO) and 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Benzylamine-based compounds have been explored as inhibitors of both MAO-A and MAO-B isoforms.

Table 1: Comparative Inhibitory Activity (IC50) of Benzylamine Derivatives against MAO-A and MAO-B

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
Benzylamine-sulfonamide derivative 4i MAO-B0.041 ± 0.001Selegiline-
Benzylamine-sulfonamide derivative 4t MAO-B0.065 ± 0.002Selegiline-[1]
Benzyloxy-derived chalcone BB4 MAO-B0.062Lazabemide0.11
Benzyloxy-derived chalcone BB2 MAO-B0.093Pargyline0.14[2]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47 ± 0.31Curcumin2.56 ± 0.21[3]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3 ± 7.12Toloxatone3.92[3]
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is a critical enzyme in the biosynthesis of testosterone and represents a promising target for the treatment of prostate cancer.[4] Several substituted aryl benzylamines have been identified as potent and selective inhibitors of this enzyme.

Table 2: Inhibitory Activity (IC50) of Substituted Aryl Benzylamine Derivatives against 17β-HSD3

CompoundIC50 (nM)Reference CompoundIC50 (nM)Reference
N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide900STX2171200[4]
Compound 29 76--[5][6]
Compound 30 74--[5][6]
S-(+)-enantiomer 32 370--[5][6]

Antifungal Activity: Disrupting the Fungal Cell Membrane

Benzylamine derivatives, particularly butenafine, have demonstrated potent antifungal activity by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[7] This inhibition leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately causing cell death.

Table 3: Comparative Antifungal Activity (MIC) of Benzylamine Derivatives

Compound ClassOrganismMIC Range (µg/mL)Reference CompoundMIC Range (µg/mL)Reference
Novel BenzylaminesYarrowia lipolytica0.8 - 6Terbinafine12.5[8]
Novel BenzylaminesYarrowia lipolytica0.8 - 6Clotrimazole0.8[8]
Benzyl bromide derivativesCandida albicans0.25--[9]
TerbinafineDermatophytes0.001 - 0.05Azole derivatives0.1 - >10[7]

Inhibition of Catecholamine Uptake

Certain benzylamine analogs have been shown to inhibit the uptake of catecholamines, such as norepinephrine and dopamine, in the brain. This activity is associated with potential antidepressant and central nervous system stimulant effects. High potency for norepinephrine transport inhibition is associated with a (2-chloroethyl) moiety, a tertiary amino center, and ortho substitution on the aromatic ring.[10]

Table 4: Inhibitory Activity (IC50) of Benzylamine Analogues on Catecholamine Uptake

CompoundTargetI50 (µM)Reference
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamineNorepinephrine (cortex)Lower than Dopamine[10]
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamineDopamine (striatum)Higher than Norepinephrine[10]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This protocol outlines a luminescent method for measuring MAO activity.

  • Reagent Preparation : Prepare the 4X MAO Substrate solution by diluting the resuspended substrate with MAO Reaction Buffer to a final concentration of 160µM for MAO-A or 16µM for MAO-B.[11]

  • Assay Setup : In a 96-well plate, add 12.5µl of the 4X MAO Substrate solution and 12.5µl of the 4X test compound to each well. For control wells without a test compound, add MAO Reaction Buffer.[11]

  • Enzyme Reaction : Initiate the reaction by adding 25µl of 2X MAO enzyme solution to each well. For negative controls, add MAO Reaction Buffer instead of the enzyme solution.[11]

  • Incubation : Incubate the plate at room temperature for 1 hour.[11]

  • Detection : Add 50µl of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.[11]

  • Measurement : After a 20-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.[11]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of antifungal compounds.

  • Inoculum Preparation : Prepare a fungal cell suspension in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL for Candida albicans or 1 x 10⁴ cells/mL for Cryptococcus neoformans.[12]

  • Serial Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microplate to a final volume of 50 µL per well.[12]

  • Inoculation : Add 50 µL of the adjusted fungal inoculum to each well. Include a drug-free growth control and a sterile medium blank.[12]

  • Incubation : Incubate the plates at 35°C for 24-48 hours.[13]

  • MIC Determination : The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the MIC is read at 50% growth inhibition. For amphotericin B and for filamentous fungi, the MIC is the lowest concentration with 100% growth inhibition.[13] The absorbance can be read at 530 nm for fungi.[9]

Norepinephrine Transporter Uptake Assay (Radiolabeled Method)

This assay measures the ability of compounds to inhibit the uptake of norepinephrine by cells expressing the norepinephrine transporter (NET).

  • Cell Culture : Culture cells stably expressing NET (e.g., SK-N-SH neuroblastoma cells) in appropriate media.[14]

  • Assay Preparation : On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation : Add the test compounds at various concentrations to the cells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Radiolabeled Substrate Addition : Add a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) to the wells and incubate for a short period (e.g., 10-20 minutes) to allow for uptake.[14]

  • Termination of Uptake : Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting : Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition of [³H]NE uptake at each concentration of the test compound and determine the IC50 value.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of 17β-HSD3.

  • Cell Culture : Use human 293-EBNA cells stably transfected with 17β-HSD3. Plate 50,000 cells per well in 24-well plates and grow for 48 hours.[4]

  • Assay : Add 2–3 nM of [³H]-androstenedione in assay medium to the cells, with or without the test compound, in triplicate.[4]

  • Incubation : Incubate the plates at 37°C.[4]

  • Extraction : After incubation, extract the steroids from the medium.

  • Chromatography : Separate the substrate ([³H]-androstenedione) from the product ([³H]-testosterone) using thin-layer chromatography (TLC).

  • Quantification : Quantify the amount of product formed by scintillation counting of the corresponding spot on the TLC plate.

  • Data Analysis : Calculate the percent inhibition of testosterone formation at each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and the Action of Benzylamines

Benzylamine antifungals, such as butenafine, target squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway. This pathway is essential for the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase Inhibition lanosterol Lanosterol squalene_epoxidase->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane benzylamines Benzylamines (e.g., Butenafine) benzylamines->squalene_epoxidase

Caption: Inhibition of squalene epoxidase by benzylamines disrupts ergosterol biosynthesis.

General Experimental Workflow for Synthesis of N-Substituted Benzylamine Derivatives

A common method for the synthesis of N-substituted benzylamines is reductive amination.

Reductive_Amination_Workflow start Start Materials: Substituted Benzaldehyde Primary/Secondary Amine reaction Reaction: Mix aldehyde and amine in a suitable solvent (e.g., Methanol, Ethanol) start->reaction imine_formation Imine/Enamine Formation reaction->imine_formation reduction Reduction: Add reducing agent (e.g., NaBH4, NaBH3CN) imine_formation->reduction workup Work-up: Quench reaction, Extract with organic solvent, Dry and concentrate reduction->workup purification Purification: Column chromatography or Recrystallization workup->purification product Final Product: N-Substituted Benzylamine purification->product

Caption: Reductive amination workflow for synthesizing N-substituted benzylamines.

Wnt/β-Catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers. While direct interactions of simple benzylamine compounds with this pathway are not extensively documented in the reviewed literature, understanding this pathway is crucial for drug development professionals targeting cancer.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->ub_proteasome tcf_lef_off TCF/LEF target_genes_off Target Gene Repression tcf_lef_off->target_genes_off wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor Complex wnt->receptor dsh Dishevelled (Dsh) receptor->dsh destruction_complex_inactivated Destruction Complex Inactivated dsh->destruction_complex_inactivated beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef_on TCF/LEF beta_catenin_on->tcf_lef_on Binds to target_genes_on Target Gene Transcription (Proliferation, etc.) tcf_lef_on->target_genes_on

References

Safety Operating Guide

Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of N-methyl-3-(phenoxymethyl)benzylamine, a compound that requires careful management due to its potential hazards.

Key Safety and Hazard Information

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Expected to be toxic if swallowed and may be harmful in contact with skin.[1]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves and clothing.[1][2]
Skin Corrosion/Irritation Likely causes severe skin burns and eye damage.[1][3]Wear protective gloves, clothing, and eye/face protection. In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[1][2]
Flammability Considered a combustible liquid.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Environmental Hazards May be harmful to aquatic life.Avoid release to the environment and prevent entry into drains.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure should be performed in a designated area and in compliance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Have an emergency eyewash station and safety shower readily accessible.[1][4]

2. Waste Collection:

  • This compound waste should be collected in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include acids, strong oxidizing agents, and acid chlorides.[2][4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[2][4]

  • Absorb the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into a hazardous waste container.

  • Clean the spill area thoroughly.

4. Final Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The final disposal of the waste must be conducted through an approved and licensed hazardous waste disposal company.[1][2]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have N-methyl-3- (phenoxymethyl)benzylamine Waste ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood waste_container Is there a designated hazardous waste container? fume_hood->waste_container prepare_container Prepare and label a new compatible waste container waste_container->prepare_container No transfer_waste Carefully transfer waste to the container waste_container->transfer_waste Yes prepare_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container store_waste Store in a designated, safe area seal_container->store_waste contact_ehs Contact Environmental Health & Safety for professional disposal store_waste->contact_ehs end End: Waste Properly Managed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-methyl-3-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-methyl-3-(phenoxymethyl)benzylamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Classification
Hazard ClassClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Flammable LiquidsCategory 4H227: Combustible liquid.
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended equipment to be used.

Body PartPPE RecommendationStandard
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Conforms to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Protective clothing, such as a lab coat, should be worn.Glove material should be selected based on breakthrough time and permeation rate.
Respiratory Use only in a well-ventilated area, preferably under a chemical fume hood.[3][4] If inhalation risk is high, a NIOSH/MSHA-approved respirator may be necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5]
Body A chemically resistant apron or suit may be necessary for large quantities or significant splash risk. Safety shower and eyewash station must be readily available.[2][3]Ensure that eyewash stations and safety showers are close to the workstation location.[2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Keep the container tightly closed and store in a corrosives area.[3][4][5]

  • Keep away from heat, sparks, and open flames.[3][5]

2. Preparation for Use:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3][4]

  • Ensure that a safety shower and eyewash station are easily accessible.[2][3]

  • Don all required PPE as outlined in the table above.

3. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe mist, vapors, or spray.[3]

  • Use appropriate tools and equipment to avoid spills.

  • If the substance is to be transferred, do so carefully and over a secondary containment tray.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4][5] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][5]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated items (e.g., gloves, paper towels, pipette tips), in a designated and properly labeled hazardous waste container.

  • The container must be compatible with the chemical, sealable, and clearly marked with the contents.

2. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[2][6]

  • Collect the absorbed material into a hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[3][5][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe management of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response a Receive and Inspect Chemical b Store in Designated Area (Cool, Dry, Ventilated) a->b c Don Required PPE b->c d Work in Chemical Fume Hood c->d e Conduct Experiment d->e j Spill or Exposure Occurs d->j f Collect Waste in Labeled Container e->f e->j g Store Waste Container Securely f->g h Arrange for Professional Disposal g->h i Document Waste Manifest h->i k Follow First Aid Procedures j->k l Report Incident k->l

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(phenoxymethyl)benzylamine
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(phenoxymethyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.